CP-LC-1143
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H85N3O4S |
|---|---|
Molecular Weight |
764.2 g/mol |
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] 3-[4-[2-(dimethylamino)ethylamino]-3-(2-hexyldecanoylamino)-4-oxobutyl]sulfanylpropanoate |
InChI |
InChI=1S/C45H85N3O4S/c1-6-9-12-15-17-18-19-20-21-22-23-24-25-26-28-31-38-52-43(49)35-40-53-39-34-42(45(51)46-36-37-48(4)5)47-44(50)41(32-29-14-11-8-3)33-30-27-16-13-10-7-2/h17-18,20-21,41-42H,6-16,19,22-40H2,1-5H3,(H,46,51)(H,47,50)/b18-17-,21-20- |
InChI Key |
DHEGTPGROGDJSV-KSWDIIKGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Debio 1143: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debio 1143 (also known as xevinapant or AT-406) is a potent, orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). It is currently under investigation as a sensitizer (B1316253) for chemo-radiotherapy and immunotherapy in various solid tumors, with particularly promising results in locally advanced squamous cell carcinoma of the head and neck (HNSCC). This document provides a detailed technical overview of the core mechanism of action of Debio 1143, supported by preclinical and clinical data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: A Dual Approach
Debio 1143 functions as a second mitochondrial activator of caspases (SMAC) mimetic, targeting multiple IAP family members, including X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/2), at a low nanomolar level.[1] Its mechanism of action is twofold: the direct promotion of apoptosis and the enhancement of anti-tumor immunity.
Pro-Apoptotic Activity: Restoring the Natural Cell Death Cascade
In cancer cells, IAPs are often overexpressed, leading to the suppression of apoptosis and contributing to treatment resistance.[2] Debio 1143 counteracts this by:
-
Inhibiting XIAP: XIAP directly binds to and inhibits the activity of effector caspases-3 and -7, as well as initiator caspase-9.[3] By binding to the BIR domains of XIAP, Debio 1143 prevents this interaction, thereby liberating caspases to execute the apoptotic program initiated by intrinsic (e.g., DNA damage from radiation) or extrinsic signals.
-
Inducing Degradation of cIAP1/2: Debio 1143 binding to cIAP1 and cIAP2 stimulates their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent degradation by the proteasome.[3] This degradation is a key pharmacodynamic marker of Debio 1143 activity.[4] The removal of cIAPs further contributes to a cellular environment permissive for apoptosis.
Immunity Enhancement: Activating the Non-Canonical NF-κB Pathway
The degradation of cIAP1/2 has a profound effect on the tumor microenvironment by activating the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]
-
Stabilization of NIK: Under normal conditions, cIAP1/2 are part of a complex that continuously targets NF-κB-inducing kinase (NIK) for degradation. The Debio 1143-induced depletion of cIAPs leads to the stabilization and accumulation of NIK.
-
Pathway Activation: Accumulated NIK phosphorylates and activates IκB kinase alpha (IKKα), which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The resulting RelB/p52 heterodimer translocates to the nucleus to drive the expression of genes involved in immune and inflammatory responses.[5][6] This modulation of NF-κB signaling is thought to enhance the inflammatory anti-tumor response.[2]
Signaling Pathway Diagrams
Quantitative Data Summary
Preclinical In Vitro Data
| Cell Line | Cancer Type | Parameter | Value | Conditions | Reference |
| HCC193 | NSCLC | IC50 | 1 µM | - | [3][7] |
| HCC193 | NSCLC | Dose Enhancement Ratio (DER) | 2.19 (p=0.001) | 2.5 µM Debio 1143, 24h incubation | [3][7] |
| H460 | NSCLC | Dose Enhancement Ratio (DER) | 1.29 (p=0.082) | 10 µM Debio 1143, 48h incubation | [3][7] |
| H460 | NSCLC | Dose Enhancement Ratio (DER) | 1.92 (p=0.026) | With RT and TNF-α | [3][7] |
Preclinical In Vivo Data
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| FaDu xenografted mice | HNSCC | Debio 1143 + Radiotherapy | Complete tumor regression in 8/10 mice at high dose | [8] |
| SQ20B xenografted mice | HNSCC | Debio 1143 + Radiotherapy | Dose-dependent radiosensitization | [8] |
Clinical Pharmacokinetic & Pharmacodynamic Data
| Study Type | Population | Parameter | Finding | Reference |
| Window-of-opportunity | Resectable HNSCC | Tumor Penetration | Tumor concentrations up to 55-fold higher than plasma | [4][9] |
| Window-of-opportunity | Resectable HNSCC | Target Engagement | Significant degradation of cIAP-1 in resected tumors (p<0.05) | [4][9] |
| Window-of-opportunity | Resectable HNSCC | Immune Modulation | Significant increase in CD8+ TILs, PD-1, and PD-L1 positive immune cells (p<0.05) | [4][9] |
Clinical Efficacy Data (Phase II Randomized Trial in HNSCC)
| Parameter | Debio 1143 + CRT | Placebo + CRT | Statistic | Reference |
| Locoregional Control (18 months) | 54% | 33% | OR 2.69, p=0.026 | [10] |
| Progression-Free Survival (3 years) | Median Not Reached | 16.9 months | HR 0.33, p=0.0019 | [2] |
| Overall Survival (5 years) | Median Not Reached | 36.1 months | HR 0.47, p=0.0101 | [2][11] |
Experimental Protocols
In Vitro Radiosensitization Assay (NSCLC Cell Lines)
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines HCC193 and H460 were used.
-
Drug Treatment: Cells were treated with varying concentrations of Debio 1143 (e.g., 2.5 µM for HCC193, 10 µM for H460) for specified durations (24 or 48 hours) prior to irradiation.
-
Irradiation: Cells were irradiated using a 137Cs irradiator at room temperature.
-
Viability and Apoptosis Assays: Cell viability was assessed using MTS assays to determine the IC50. Apoptosis was quantified by Annexin V staining and flow cytometry. Protein levels of cleaved caspases and IAPs were measured by Western blot.
-
Cytokine Measurement: TNF-α release into the culture media was quantified by ELISA.
-
Data Analysis: Radiosensitivity was evaluated by calculating the Dose Enhancement Ratio (DER) from cell survival curves.
Pre-operative Window-of-Opportunity Trial (HNSCC)
-
Patient Population: Patients with newly diagnosed, resectable squamous cell carcinoma of the head and neck (SCCHN) who were candidates for primary surgical treatment.
-
Treatment Regimen: Patients received Debio 1143 monotherapy (200 mg/day, orally) for approximately 14 days between the time of diagnosis and scheduled surgery.
-
Sample Collection: Paired tumor biopsies were collected at diagnosis (pre-treatment) and at the time of surgical resection (post-treatment). Plasma samples were also collected.
-
Pharmacokinetic (PK) Analysis: Debio 1143 concentrations in plasma and tumor tissue were measured by LC-MS/MS.
-
Pharmacodynamic (PD) Analysis: Immunohistochemistry was performed on tumor samples to assess levels of cIAP1, cleaved caspase-3, Ki-67, and immune markers (CD8, PD-1, PD-L1). Transcriptomic analyses were also conducted.
-
Primary Endpoint: The effect of Debio 1143 on cIAP-1 levels in the tumor.
Phase II Randomized Controlled Trial (NCT02022098)
-
Patient Population: Patients with unresected, locally advanced HNSCC, considered high-risk.
-
Study Design: A double-blind, multicentre, randomized, placebo-controlled trial.
-
Treatment Arms:
-
Experimental Arm: Debio 1143 (200 mg/day on days 1-14 of a 21-day cycle, for 3 cycles) plus standard-of-care chemoradiotherapy (CRT).
-
Control Arm: Placebo plus standard-of-care CRT.
-
-
Standard-of-Care CRT: Cisplatin (B142131) (100 mg/m² every 3 weeks for 3 cycles) with concomitant conventional fractionated intensity-modulated radiotherapy (70 Gy total).
-
Primary Endpoint: Locoregional control rate at 18 months after the end of CRT.
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.
-
Response Assessment: Evaluated according to RECIST v1.1 criteria.
Conclusion
Debio 1143 employs a sophisticated, dual mechanism of action that both directly targets tumor cell survival and modulates the tumor microenvironment to be more susceptible to anti-cancer therapies. By inhibiting IAPs, it restores the apoptotic potential of cancer cells, making them more sensitive to the cytotoxic effects of chemo- and radiotherapy. Concurrently, its ability to activate the non-canonical NF-κB pathway suggests a role in enhancing anti-tumor immunity. The robust preclinical data and compelling results from randomized clinical trials underscore the potential of Debio 1143 as a significant advancement in the treatment of solid tumors, particularly in combination with standard-of-care regimens. Further investigation in ongoing Phase III trials will be crucial to fully establish its role in the clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploratory window-of-opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended follow-up of a phase 2 trial of xevinapant plus chemoradiotherapy in high-risk locally advanced squamous cell carcinoma of the head and neck: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Debio 1143 (Xevinapant): A Technical Guide on a Potent IAP Antagonist in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Debio 1143, also known as xevinapant, is a potent, orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] Developed as a mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC), Debio 1143 targets key IAPs, including cIAP1, cIAP2, and X-linked IAP (XIAP), to promote cancer cell death and enhance the efficacy of standard anti-cancer treatments like chemotherapy and radiotherapy.[3][4][5] IAPs are frequently overexpressed in various cancers, contributing to tumor survival, treatment resistance, and poor prognosis.[1][6][7] By inhibiting these proteins, Debio 1143 restores apoptotic signaling and modulates anti-tumor immunity.[3][8] This guide provides a comprehensive overview of Debio 1143, detailing its mechanism of action, preclinical and clinical data, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used in its evaluation.
Mechanism of Action: Dual-Pronged Attack on Cancer Defenses
Debio 1143 functions as a SMAC mimetic, targeting the baculoviral IAP repeat (BIR) domains of IAP proteins to negate their anti-apoptotic functions.[1] Its mechanism is twofold: directly promoting programmed cell death (apoptosis) and enhancing anti-tumor immunity.[8][9]
-
Restoration of Apoptosis: Cancer cells often evade apoptosis, a key hallmark of cancer.[7][10] IAPs are central to this evasion. XIAP directly binds to and inhibits caspases, the executioner proteins of apoptosis.[6][11] Cellular IAPs (cIAP1 and cIAP2) function as E3 ubiquitin ligases, regulating cell signaling pathways, including the NF-κB pathway, to promote survival.[12][13] Debio 1143 binds to XIAP, cIAP1, and cIAP2.[3][11] This binding prevents XIAP from inhibiting caspases and induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[3][13] This degradation removes the brakes on the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, sensitizing cancer cells to pro-apoptotic stimuli like chemoradiotherapy.[3][4][14]
-
Enhancement of Anti-Tumor Immunity: The degradation of cIAP1/2 by Debio 1143 leads to the stabilization of NF-κB-inducing kinase (NIK).[3][12] This activates the non-canonical NF-κB signaling pathway, which drives the expression of genes involved in immune and inflammatory responses.[1][3] This can lead to the production of cytokines like TNFα, which can further promote tumor cell death and modulate the tumor microenvironment to favor an anti-tumor immune response.[11][15][16] Preclinical and clinical studies have shown that Debio 1143 treatment can increase tumor-infiltrating lymphocytes (TILs), including CD8+ T cells.[15][17][18]
Preclinical Data
Preclinical studies have demonstrated Debio 1143's potent anti-tumor activity, both as a single agent and in combination with standard therapies, across various cancer models.
In Vitro Studies
In vitro experiments have shown that Debio 1143 can induce apoptosis and sensitize cancer cells to radiation. In non-small cell lung cancer (NSCLC) cell lines, Debio 1143 decreased cell viability by inhibiting cIAP1 and XIAP, leading to caspase-3 and -8 cleavage.[19] The radiosensitizing effect was particularly significant, with studies showing substantial dose enhancement ratios (DERs).[19][20]
| Parameter | Cell Line | Value | Conditions | Reference |
| IC₅₀ | HCC193 (NSCLC) | 1 µM | Monotherapy | [19] |
| Apoptosis Induction | HCC193 (NSCLC) | Cleaved Caspase-3 & -8 | 2.5 µM Debio 1143 | [19][20] |
| Apoptosis Induction | H460 (NSCLC) | Cleaved Caspase-8 | 10 µM Debio 1143 | [19][20] |
| Dose Enhancement Ratio | HCC193 (NSCLC) | 2.19 (p=0.001) | 2.5 µM Debio 1143, 24h incubation | [20] |
| Dose Enhancement Ratio | H460 (NSCLC) | 1.29 (p=0.082) | 10 µM Debio 1143, 48h incubation | [20] |
| Dose Enhancement Ratio | H460 (NSCLC) | 1.92 (p=0.026) | With added TNF-α | [20] |
In Vivo Studies
In animal models, Debio 1143 has demonstrated synergistic effects with radiotherapy and chemotherapy. In head and neck squamous cell carcinoma (SCCHN) xenograft models, the combination of Debio 1143 with radiation led to complete tumor regression and increased survival.[11] In a lung cancer model, combining Debio 1143 with ablative radiotherapy synergistically induced a tumor-specific T-cell response, eliminated immunosuppressive cells from the tumor microenvironment, and led to complete responses in several animals.[15] These responders were able to reject a tumor rechallenge, indicating the development of immunologic memory.[15]
| Model | Combination Therapy | Key Finding | Reference |
| SCCHN Xenograft | Debio 1143 + Radiotherapy | Complete tumor regression at high doses | [11] |
| LLC-OVA Lung Cancer | Debio 1143 + Ablative RT | Enhanced efficacy, complete responses, rejection of tumor rechallenge | [15] |
| TNBC Xenograft | Debio 1143 | Potent single-agent antitumor activity | [21] |
Clinical Development and Efficacy
Debio 1143 has undergone extensive clinical investigation, primarily in patients with locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN).
Phase I Studies
A first-in-human Phase I study evaluated Debio 1143 as a monotherapy in patients with advanced cancers. The drug was well-tolerated at doses up to 900 mg/day, and a maximum tolerated dose (MTD) was not reached.[11][22][23] Pharmacodynamic effects, including cIAP-1 degradation in peripheral blood mononuclear cells (PBMCs), were observed at doses above 80 mg.[22][23] Another Phase I trial evaluated Debio 1143 in combination with cisplatin-based chemoradiotherapy (CRT) in LA-SCCHN, establishing a recommended Phase II dose (RP2D) of 200 mg/day for 14 days, every 3 weeks.[11][24]
Phase II Study in LA-SCCHN
A double-blind, randomized Phase II study (NCT02022098) compared Debio 1143 plus CRT against placebo plus CRT in 96 patients with high-risk LA-SCCHN.[16][25] The addition of Debio 1143 to the standard of care resulted in a statistically significant and clinically meaningful improvement in efficacy outcomes.[25][26]
| Efficacy Endpoint | Debio 1143 + CRT | Placebo + CRT | Metric (p-value) | Reference |
| Locoregional Control (18 months) | 54% | 33% | OR 2.69 (p=0.026) | [16][26] |
| Progression-Free Survival (3 years) | 72% | 36% | HR 0.34 (p=0.0023) | [27] |
| Overall Survival (3 years) | 66% | 51% | HR 0.49 | [27] |
| Overall Survival (5 years) | 53% | 28% | HR 0.47 (p=0.0101) | [26] |
Phase III Trials and Recent Developments
Based on the promising Phase II results, large-scale Phase III trials, TrilynX (NCT04459715) and XRay Vision (NCT05386550), were initiated.[3][28] However, in June 2024, it was announced that the TrilynX study was unlikely to meet its primary endpoint of event-free survival based on a pre-planned interim analysis.[29] The study revealed a detrimental effect and an unfavorable safety profile when xevinapant was added to CRT.[30] Consequently, both the TrilynX and XRay Vision trials were discontinued.[29][30]
Safety and Tolerability
In the Phase II study, the addition of Debio 1143 to CRT did not significantly increase severe toxicity. The safety profile was considered manageable and consistent with the known effects of the backbone chemoradiotherapy.[11][16][24] Grade 3 or worse adverse events were reported in 85% of the Debio 1143 group versus 87% in the placebo group.[16] However, the interim analysis of the Phase III TrilynX trial indicated an unfavorable safety profile, with higher rates of serious treatment-emergent adverse events (TEAEs) and TEAEs leading to death in the xevinapant arm.[30]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK)
Following oral administration, Debio 1143 is rapidly absorbed, with a time to maximum plasma concentration (t-max) of approximately 1 hour.[22][23] The plasma half-life (T½) is around 6 hours.[22][23] Exposure (AUC) increases proportionally with doses from 80 to 900 mg, without significant accumulation over 5 days of daily dosing.[22] A key finding from a window-of-opportunity trial was that Debio 1143 concentrations in SCCHN tumors were, on average, 18-fold higher than in plasma, greatly exceeding the IC50 for its target IAPs.[17][18]
| PK Parameter | Value | Reference |
| Time to Peak Plasma Conc. (t-max) | ~1 hour | [22][23] |
| Plasma Half-life (T½) | ~6 hours | [22][23] |
| Tumor:Plasma Concentration Ratio | ~18-fold (up to 55-fold) | [17][18] |
Pharmacodynamics (PD)
The primary pharmacodynamic marker for Debio 1143 is the degradation of its target, cIAP-1. Clinical studies have consistently shown rapid and sustained suppression of cIAP-1 in PBMCs at doses above 80 mg.[4][22] The window-of-opportunity study confirmed significant engagement and degradation of cIAP-1 in tumor tissue following treatment.[17][18] This target engagement was associated with downstream effects, including an increase in CD8+ TILs and expression of PD-1 and PD-L1, indicating immune modulation within the tumor microenvironment.[17][18]
Key Experimental Protocols
Cell Viability and Apoptosis Assays
-
MTS Assay: To determine cell viability and calculate IC₅₀ values, NSCLC cell lines (e.g., HCC193, H460) are seeded in 96-well plates.[19] Cells are treated with varying concentrations of Debio 1143 for a specified duration (e.g., 24-72 hours). Cell viability is measured using the CellTiter 96 AQueous One Solution Reagent (Promega) according to the manufacturer's protocol, with absorbance read at 490 nm.
-
Western Blot: To assess protein expression, cells are lysed after treatment with Debio 1143. Protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., cIAP1, XIAP, cleaved caspase-3, cleaved caspase-8, actin).[19][31] Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Annexin V Assay: To quantify apoptosis, treated cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and a viability dye (e.g., propidium (B1200493) iodide). The percentage of apoptotic cells is determined by flow cytometry.[20]
Radiosensitization Assay
-
Clonogenic Survival Assay: Cells are treated with a fixed, non-toxic concentration of Debio 1143 for a set duration (e.g., 24 hours) before being irradiated with increasing doses of radiation (e.g., 0-8 Gy).[20] After irradiation, cells are plated at low densities and incubated for 10-14 days to allow for colony formation. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The Dose Enhancement Ratio (DER) is calculated by dividing the radiation dose required to achieve a certain level of survival (e.g., 50%) in the control group by the dose required for the same survival level in the drug-treated group.
In Vivo Tumor Models
-
Xenograft Studies: Human cancer cells (e.g., SCCHN or NSCLC cell lines) are injected subcutaneously into immunocompromised mice.[11][15] Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, Debio 1143 alone, radiation alone, combination). Debio 1143 is typically administered orally (p.o.) on a defined schedule.[5] Tumor volume and mouse body weight are monitored regularly. Efficacy is determined by comparing tumor growth inhibition between groups.
Conclusion and Future Perspectives
Debio 1143 (xevinapant) is a potent IAP antagonist that has demonstrated a clear biological mechanism, robust preclinical activity, and significant clinical efficacy in a randomized Phase II trial for LA-SCCHN, where it nearly doubled the 5-year overall survival rate when added to standard chemoradiotherapy.[26] Its ability to promote apoptosis and modulate the tumor microenvironment provided a strong rationale for its development.
However, the recent discontinuation of the pivotal Phase III TrilynX trial due to a lack of efficacy and an unfavorable safety profile represents a major setback.[29][30] This outcome underscores the challenge of translating promising Phase II results into Phase III success and highlights the complexities of combining targeted agents with intensive standard-of-care regimens like high-dose cisplatin (B142131) and radiation. The discrepancy between the Phase II and III results may be attributable to subtle differences in patient populations, study conduct, or a greater-than-anticipated toxicity from the combination in a larger, more diverse patient group.
While the future of xevinapant in LA-SCCHN is uncertain, the extensive research conducted provides valuable insights into the role of IAP inhibition in cancer therapy. Future investigations may explore IAP antagonists in different tumor types, with alternative combination partners (such as immune checkpoint inhibitors, as suggested by preclinical data and PD effects), or with less intensive chemotherapy backbones to mitigate toxicity.[17][32] The story of Debio 1143 serves as a critical case study for the development of targeted therapies, emphasizing the rigorous journey from mechanism to clinical validation.
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. debiopharm.com [debiopharm.com]
- 5. debiopharm.com [debiopharm.com]
- 6. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Debiopharm’s novel IAP antagonist Debio 1143 achieves outstanding Phase II results for high-risk Head and Neck cancer patients - Debiopharm [debiopharm.com]
- 9. debiopharm.com [debiopharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. researchgate.net [researchgate.net]
- 15. SMAC Mimetic Debio 1143 and Ablative Radiation Therapy Synergize to Enhance Antitumor Immunity against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploratory window-of-opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. debiopharm.com [debiopharm.com]
- 25. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 26. 2022-09-07 ESMO 2022 xevinapant Five Year Data [emdserono.com]
- 27. onclive.com [onclive.com]
- 28. Facebook [cancer.gov]
- 29. fiercebiotech.com [fiercebiotech.com]
- 30. targetedonc.com [targetedonc.com]
- 31. debiopharm.com [debiopharm.com]
- 32. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Xevinapant: A Technical Guide to Its Core Mechanism in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly known as Debio 1143 or AT-406) is a first-in-class, orally bioavailable small molecule that functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] IAPs are frequently overexpressed in various cancers, contributing to therapeutic resistance by suppressing apoptosis.[3] Xevinapant, by mimicking the endogenous IAP inhibitor Smac (Second mitochondrial-derived activator of caspases), restores the natural apoptotic signaling pathways within cancer cells, thereby sensitizing them to chemo- and radiotherapy.[3] This technical guide provides an in-depth overview of xevinapant's mechanism of action in apoptosis induction, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: IAP Inhibition
Xevinapant's primary mechanism of action is the inhibition of key IAP family members, namely X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[4][5][6] By binding to the BIR (Baculoviral IAP Repeat) domains of these proteins, xevinapant alleviates their inhibitory effects on caspases, the key executioners of apoptosis.[3] This action restores both the intrinsic and extrinsic apoptotic pathways.
Modulation of the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway is activated by intracellular stress signals. In cancer cells, XIAP directly binds to and inhibits caspases-9, -3, and -7, effectively blocking this pathway.[3] Xevinapant competes with caspases for binding to XIAP, thereby liberating these caspases and allowing the apoptotic cascade to proceed.[3]
Modulation of the Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands, such as TNF-α, to their cell surface receptors. cIAP1 and cIAP2 play a crucial role in suppressing this pathway by promoting the ubiquitination and degradation of key signaling components.[3] Xevinapant's inhibition of cIAP1/2 leads to the stabilization of these components, facilitating the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8, which in turn activates the executioner caspases.[7]
Dual Role in Apoptosis and NF-κB Signaling
Beyond its direct role in apoptosis, xevinapant's inhibition of cIAP1/2 also impacts the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] By preventing the degradation of NIK (NF-κB-inducing kinase), xevinapant promotes the non-canonical NF-κB pathway, which can lead to the production of pro-inflammatory cytokines like TNF-α.[9] This can create a positive feedback loop, further enhancing extrinsic apoptosis signaling.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to xevinapant's binding affinity, in vitro cellular activity, and clinical efficacy.
Table 1: Xevinapant Binding Affinity for IAP Proteins
| IAP Protein | Ki (nM) |
| cIAP1 | 1.9[4][5][6] |
| cIAP2 | 5.1[4][5][6] |
| XIAP | 66.4[4][5][6] |
Table 2: Xevinapant In Vitro Cellular Activity
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 144[5] |
| SK-OV-3 | Ovarian Cancer | 142[5] |
Table 3: Clinical Efficacy of Xevinapant in Combination with Chemoradiotherapy (CRT) in Locally Advanced Squamous Cell Carcinoma of the Head and Neck (LA-SCCHN) - Phase II Study (NCT02022098)
| Endpoint | Xevinapant + CRT | Placebo + CRT | Hazard Ratio (HR) [95% CI] / p-value |
| Overall Survival (OS) | |||
| 3-Year OS Rate | 66%[1][2] | 51%[1][2] | HR: 0.49 [0.26-0.92][2] |
| 5-Year OS Rate | 53%[10][11] | 28%[10][11] | HR: 0.47 [0.27-0.84]; p=0.0101[10][12] |
| Median OS | Not Reached[2][10] | 36.1 months[2][10] | |
| Progression-Free Survival (PFS) | |||
| 3-Year PFS Rate | 72%[1][2] | 36%[1][2] | HR: 0.33 [0.17-0.67]; p=0.0019[12][13] |
| Median PFS (Investigator Assessment) | Not Reached[14] | 16.9 months[14] | |
| Median PFS (BIRC Assessment) | Not Reached[15] | 20.8 months[15] | HR: 0.38 [0.18-0.79]; p=0.0099[15] |
| Locoregional Control (LRC) | |||
| 18-Month LRC Rate | 54% | 33% | OR: 2.74 [1.15-6.53]; p=0.0232[14] |
| 3-Year LRC Rate | 78%[2] | 56%[2] | HR: 0.47 [0.19-1.15]; p=0.095[2] |
BIRC: Blinded Independent Review Committee
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Xevinapant's dual inhibition of IAPs in apoptotic pathways.
Caption: General experimental workflow for a Caspase-Glo 3/7 assay.
Caption: Xevinapant's dual action on apoptosis and NF-kB signaling.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of xevinapant on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Xevinapant stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[17]
-
The next day, treat the cells with various concentrations of xevinapant. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[17]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[17][18]
-
Remove the MTT solution and add 130-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]
-
Incubate the plate with shaking for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[16][17]
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3/7 Activity Measurement using Caspase-Glo® 3/7 Assay
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.
Materials:
-
Cells treated with xevinapant
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[20]
-
Plate and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.[20]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[20]
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.[20]
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Detection of PARP Cleavage by Western Blot
This protocol is used to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspase-3, which is a hallmark of apoptosis.
Materials:
-
Cells treated with xevinapant
-
RIPA lysis buffer supplemented with protease inhibitors[22]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)[23]
-
HRP-conjugated secondary antibody[23]
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
After treatment with xevinapant, harvest the cells and lyse them in ice-cold RIPA buffer.[22]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[23]
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.[23]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[23]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a Western blot imaging system.[25]
-
The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.[23][25]
Conclusion
Xevinapant represents a promising therapeutic strategy by targeting the IAP-mediated suppression of apoptosis in cancer cells. Its ability to act as a Smac mimetic and inhibit XIAP, cIAP1, and cIAP2 restores the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death. The quantitative data from preclinical and clinical studies demonstrate its potency and potential for improving patient outcomes, particularly in combination with standard cancer therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the apoptotic effects of xevinapant and similar IAP antagonists. The continued exploration of xevinapant's mechanism of action will be crucial for optimizing its clinical application and identifying new therapeutic opportunities.
References
- 1. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. onclive.com [onclive.com]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. Extended follow-up of a phase 2 trial of xevinapant plus chemoradiotherapy in high-risk locally advanced squamous cell carcinoma of the head and neck: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. icm.unicancer.fr [icm.unicancer.fr]
- 14. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 15. ascopubs.org [ascopubs.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 22. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. m.youtube.com [m.youtube.com]
Debio 1143 and the NF-kB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debio 1143 (also known as xevinapant or AT-406) is a potent, orally available, small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] By mimicking the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), Debio 1143 targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), leading to the induction of cancer cell apoptosis and modulation of the immune response.[1][3][4] A critical aspect of its mechanism of action involves the intricate regulation of the Nuclear Factor-kappa B (NF-kB) signaling pathway. This document provides an in-depth technical overview of Debio 1143's core mechanism, its interplay with NF-kB signaling, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Introduction to Debio 1143 and IAP Antagonism
Inhibitor of Apoptosis Proteins (IAPs) are a family of functionally and structurally related proteins that act as endogenous inhibitors of apoptosis, or programmed cell death.[5] Their overexpression in various cancers is associated with tumor progression, chemoresistance, and poor patient prognosis.[5] Debio 1143 functions as a SMAC mimetic, binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby relieving their inhibitory effects on caspases and promoting apoptosis.[4][6] Specifically, Debio 1143 targets cIAP1, cIAP2, and XIAP.[1][3] The inhibition of cIAP1 and cIAP2 not only sensitizes cancer cells to apoptosis but also leads to the activation of the non-canonical NF-kB pathway, a key mechanism for its anti-tumor and immunomodulatory effects.[7][8]
The NF-kB Signaling Pathway: An Overview
The NF-kB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[5][9] There are two major NF-kB signaling pathways: the canonical and the non-canonical pathways.
-
Canonical Pathway: Typically activated by pro-inflammatory cytokines like TNF-α, the canonical pathway involves the activation of the IKK (IκB kinase) complex, which leads to the phosphorylation and subsequent degradation of IκBα. This releases the p50/RelA (p65) heterodimer to translocate to the nucleus and activate the transcription of target genes.[9] cIAP1 and cIAP2 are E3 ubiquitin ligases that are essential for the activation of the canonical NF-kB pathway by ubiquitinating RIP1.[10]
-
Non-canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on the NF-kB-inducing kinase (NIK).[9] In resting cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF3 and cIAP1/2.[11] Upon receptor stimulation, this complex is disrupted, leading to NIK stabilization and accumulation. NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate gene expression.[7][11]
Debio 1143's Mechanism of Action on the NF-kB Pathway
Debio 1143's primary interaction with the NF-kB pathway is through its inhibition of cIAP1 and cIAP2.[7][8] By binding to these IAPs, Debio 1143 induces their auto-ubiquitination and subsequent proteasomal degradation.[12] This degradation of cIAP1/2 has a dual effect on NF-kB signaling:
-
Activation of the Non-Canonical Pathway: The degradation of cIAP1/2 removes the key repressors of NIK.[7] This leads to the stabilization and accumulation of NIK, which subsequently activates the non-canonical NF-kB pathway, resulting in the nuclear translocation of p52/RelB complexes.[7][8] This activation contributes to the production of inflammatory cytokines that stimulate an anti-tumor immune response.[4]
-
Inhibition of the Canonical Pathway: While cIAPs are positive regulators of the canonical pathway, their degradation by Debio 1143 can inhibit the transcription of pro-survival genes that are dependent on canonical NF-kB signaling.[8]
This modulation of NF-kB signaling by Debio 1143 contributes to its pro-apoptotic and immunomodulatory activities, enhancing the efficacy of chemo- and radiotherapy.[1][13]
Quantitative Data
The following tables summarize key quantitative data related to the activity and efficacy of Debio 1143.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Target | Parameter | Value (nM) | Reference |
| XIAP | Ki | 66.4 | [3] |
| cIAP1 | Ki | 1.9 | [3] |
| cIAP2 | Ki | 5.1 | [3] |
| MDA-MB-231 (Breast Cancer) | IC50 | 144 | [3] |
| SK-OV-3 (Ovarian Cancer) | IC50 | 142 | [3] |
Table 2: Clinical Trial Data for Debio 1143 in Head and Neck Squamous Cell Carcinoma (LA-SCCHN)
| Parameter | Debio 1143 + CRT | Placebo + CRT | p-value | Reference |
| Locoregional Control Rate (at 18 months) | 21% improvement | - | Statistically Significant | [14] |
| Progression-Free Survival (at 2 years) | 72% | 41% | 0.0026 | [15] |
| Overall Survival (at 3 years) | Hazard Ratio: 0.5 (halved risk of mortality) | - | 0.0261 | [15] |
CRT: Chemoradiotherapy
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the effects of Debio 1143.
Cell Viability and IC50 Determination
Objective: To determine the concentration of Debio 1143 that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, SK-OV-3 ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of Debio 1143 is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a commercially available assay, such as the ATP lite assay, which measures ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence or absorbance is read using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.[16]
Western Blotting for Protein Expression
Objective: To assess the effect of Debio 1143 on the expression levels of key proteins in the NF-kB pathway (e.g., cIAP1, NIK).
Methodology:
-
Cell Treatment: Cells are treated with Debio 1143 at various concentrations and for different time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-cIAP1, anti-NIK, anti-p100/p52, anti-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like actin.
NF-kB Reporter Assay
Objective: To measure the transcriptional activity of the NF-kB pathway in response to Debio 1143.
Methodology:
-
Cell Transfection: Cells are transiently transfected with a reporter plasmid containing NF-kB response elements upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Drug Treatment: After transfection, cells are treated with Debio 1143.
-
Cell Lysis: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in NF-kB activity is calculated relative to untreated control cells.
Visualizations
The following diagrams illustrate the core signaling pathways and experimental workflows discussed.
Caption: Mechanism of Action of Debio 1143 on the NF-kB Pathway.
Caption: Experimental Workflow for Western Blotting Analysis.
Caption: Experimental Workflow for NF-kB Reporter Assay.
Conclusion
Debio 1143 is a promising anti-cancer agent that exerts its effects through a dual mechanism of promoting apoptosis and modulating the NF-kB signaling pathway. Its ability to induce the degradation of cIAP1/2, leading to the activation of the non-canonical NF-kB pathway, underscores its potential as an immunomodulatory agent. The quantitative data from preclinical and clinical studies provide strong evidence for its efficacy, particularly in combination with standard cancer therapies. The experimental protocols outlined here serve as a guide for researchers investigating the multifaceted actions of Debio 1143 and other IAP antagonists. Further research into the intricate details of its interaction with the NF-kB pathway will continue to unveil its full therapeutic potential.
References
- 1. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Xevinapant used for? [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. zider.free.fr [zider.free.fr]
- 6. mdpi.com [mdpi.com]
- 7. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Debiopharm’s novel IAP antagonist Debio 1143 achieves outstanding Phase II results for high-risk Head and Neck cancer patients - Debiopharm [debiopharm.com]
- 15. targetedonc.com [targetedonc.com]
- 16. debiopharm.com [debiopharm.com]
Debio 1143: A Dual-Action Approach to Cancer Therapy by Targeting Inhibitor of Apoptosis Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Debio 1143 (also known as xevinapant) is a first-in-class, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). It is designed to sensitize tumor cells to the effects of chemotherapy and radiotherapy. This technical guide elucidates the dual mode of action of Debio 1143, detailing its molecular mechanisms, summarizing key preclinical and clinical data, and providing insights into the experimental protocols used to characterize its activity. By promoting programmed cell death (apoptosis) and enhancing anti-tumor immunity, Debio 1143 represents a promising strategy in the treatment of various cancers, particularly in combination with standard-of-care regimens.
Introduction: The Role of IAPs in Cancer
Inhibitor of Apoptosis Proteins (IAPs) are a family of functionally and structurally related proteins that act as endogenous regulators of apoptosis.[1][2] Key members of this family include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3][4] Many cancer types overexpress IAPs, which contributes to tumor cell survival, proliferation, and resistance to conventional cancer therapies.[1][3] IAPs suppress apoptosis by directly binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade.[3] Specifically, XIAP is a potent inhibitor of caspases-3, -7, and -9.[4] cIAP1 and cIAP2, in addition to weakly inhibiting caspases, possess E3 ubiquitin ligase activity and are critical regulators of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] By targeting these IAPs, Debio 1143 aims to restore the apoptotic potential of cancer cells and render them more susceptible to cytotoxic treatments.
The Dual Mode of Action of Debio 1143
Debio 1143 exerts its anti-cancer effects through two primary mechanisms: the direct promotion of apoptosis and the enhancement of anti-tumor immunity.[2][6]
Pro-Apoptotic Activity: Restoring Cell Death Pathways
Debio 1143 functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[3] Smac is a natural endogenous antagonist of IAPs.[3] By mimicking Smac, Debio 1143 binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby disrupting their ability to inhibit caspases.
-
Inhibition of XIAP: By binding to XIAP, Debio 1143 liberates active caspases-3, -7, and -9, allowing the execution of the apoptotic program.[4][7] This is a critical step in overcoming the intrinsic resistance to apoptosis often observed in cancer cells.
-
Degradation of cIAP1/2 and Activation of the Extrinsic Apoptotic Pathway: Debio 1143's binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[3][5] The degradation of cIAPs has a dual effect:
-
It alleviates the inhibition of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[3]
-
It leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[5] This pathway activation results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5][8] The secreted TNF-α can then act in an autocrine or paracrine manner to further stimulate the extrinsic apoptotic pathway, creating a positive feedback loop that enhances tumor cell killing.[3][8]
-
Immuno-Oncological Activity: Fostering Anti-Tumor Immunity
Beyond its direct effects on tumor cells, Debio 1143 has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.[2] Preclinical studies have demonstrated that Debio 1143 can enhance the activation of T lymphocytes and improve the efficacy of immune checkpoint inhibitors.[2][9] The proposed mechanism involves the increased immunogenicity of dying cancer cells and the modulation of immune cell populations within the tumor. The radiosensitizing effect of Debio 1143 is also mediated in part by TNF-α, IFNγ, and CD8+ T cell-dependent pathways.[10]
Quantitative Data Summary
The efficacy of Debio 1143, both as a single agent and in combination with other therapies, has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical In Vitro Efficacy of Debio 1143
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCC193 | Non-Small Cell Lung Cancer (NSCLC) | IC50 | 1 µM | [3] |
| HCC193 | NSCLC | DER | 2.19 (p=0.001) | [3][11] |
| H460 | NSCLC | DER | 1.29 (p=0.082) | [3][11] |
| H460 | NSCLC (with TNF-α) | DER | 1.92 (p=0.026) | [3][11] |
DER: Dose Enhancement Ratio, a measure of radiosensitization.
Table 2: Phase II Clinical Trial Results in Locally Advanced Squamous Cell Carcinoma of the Head and Neck (LA-SCCHN) (NCT02022098)
| Endpoint | Debio 1143 + CRT | Placebo + CRT | p-value | Hazard Ratio (HR) | Reference |
| Locoregional Control Rate at 18 months | 21% improvement | - | - | - | [6][12] |
| Progression-Free Survival (PFS) at 2 years | - | - | 0.007 | 0.37 | [12] |
| Overall Survival (OS) at 5 years | 53% | 28% | - | - | [13] |
| Overall Response Rate (ORR) | 85% | - | - | - | [4] |
| Complete Response (CR) Rate | 69% | - | - | - | [4] |
CRT: Chemoradiotherapy
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize Debio 1143.
Cell Viability and Proliferation (MTS Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCC193, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of Debio 1143 or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Detection (Annexin V Assay)
-
Cell Treatment: Cells are treated with Debio 1143 and/or radiation as per the experimental design.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression and Cleavage
-
Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, cIAP1, XIAP, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TNF-α Release (ELISA)
-
Sample Collection: The culture medium from treated cells is collected.
-
ELISA Procedure: A quantitative sandwich enzyme immunoassay technique is used. A microplate is pre-coated with a monoclonal antibody specific for TNF-α. Standards and samples are pipetted into the wells. Any TNF-α present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for TNF-α is added. Following another wash, a substrate solution is added, and the color development is proportional to the amount of TNF-α.
-
Quantification: The color intensity is measured, and the concentration of TNF-α is determined by comparison to a standard curve.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., FaDu, SQ20B) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment groups.
-
Treatment Administration: Debio 1143 is administered orally, while chemotherapy (e.g., cisplatin) is given intravenously and radiotherapy is delivered locally to the tumor.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further molecular analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Mechanisms and Workflows
Signaling Pathway of Debio 1143's Dual Action
Caption: Dual mode of action of Debio 1143.
General Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for Debio 1143.
Conclusion
Debio 1143 represents a significant advancement in the field of oncology, with a well-defined dual mode of action that addresses key mechanisms of cancer cell survival and immune evasion. By inhibiting IAPs, it directly promotes apoptosis and, in combination with chemotherapy and radiotherapy, enhances their cytotoxic effects. Furthermore, its ability to foster anti-tumor immunity opens up new avenues for combination therapies with immunotherapies. The robust preclinical data, coupled with the encouraging results from clinical trials in LA-SCCHN, underscore the potential of Debio 1143 to become a cornerstone of treatment for various solid tumors. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential of this novel agent.
References
- 1. debiopharm.com [debiopharm.com]
- 2. debiopharm.com [debiopharm.com]
- 3. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Debiopharm’s novel IAP antagonist Debio 1143 achieves outstanding Phase II results for high-risk Head and Neck cancer patients - Debiopharm [debiopharm.com]
- 7. debiopharm.com [debiopharm.com]
- 8. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA grants Breakthrough Therapy Designation for Debiopharm’s Debio 1143 [debiopharm.com]
- 13. biopharmaapac.com [biopharmaapac.com]
Unlocking Intracellular Delivery: A Technical Guide to the Target Identification and Validation of CP-LC-1143
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of CP-LC-1143, an ionizable cationic amino lipid, focusing on its target identification and validation for the delivery of RNA therapeutics. As the "target" of a delivery vehicle is the payload and its successful transport to the cellular cytoplasm, this document will detail the mechanistic pathway of this compound-mediated RNA delivery and the experimental framework for its validation.
Introduction to this compound
This compound is an ionizable cationic amino lipid designed for the efficient in vivo delivery of various RNA molecules, including messenger RNA (mRNA), self-amplifying RNA (saRNA), and circular RNA (cRNA).[1][2][3] Derived from the naturally occurring amino acid homocysteine, it is a key component in the formulation of Lipid Nanoparticles (LNPs) for therapeutic applications.[1] The primary function of this compound is to encapsulate and protect the RNA payload, facilitate its entry into target cells, and ensure its release from endosomes into the cytoplasm where it can be translated into protein.
Target Identification: The Mechanism of Action
The "target" of this compound is not a single protein but rather the intricate cellular machinery involved in endocytosis and the physicochemical environment of the endosome. The mechanism of action is centered on the pH-responsive nature of this ionizable lipid.
At an acidic pH, such as during the LNP formulation process, the amino group of this compound is protonated, resulting in a positive charge. This positive charge allows for the electrostatic complexation and encapsulation of the negatively charged RNA backbone.[4] Once administered and circulating at physiological pH (around 7.4), the surface charge of the LNP becomes nearly neutral, which is crucial for reducing toxicity and preventing rapid clearance from the bloodstream.[4][5]
Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops. This acidic environment again protonates this compound, leading to a positively charged LNP surface within the endosome.[4][6] This charge switch is the critical step for endosomal escape. The positively charged this compound interacts with negatively charged lipids present in the endosomal membrane.[] This interaction is thought to disrupt the endosomal membrane, possibly through the formation of non-bilayer hexagonal (HII) phases, ultimately leading to the release of the RNA cargo into the cytoplasm.[4][6][]
Validation of this compound as a Delivery Vehicle
The validation of this compound involves a series of experiments to characterize the formulated LNPs and to assess their efficacy both in vitro and in vivo.
Lipid Nanoparticle Formulation and Characterization
LNPs are typically formulated by mixing the lipid components (including this compound, a phospholipid, cholesterol, and a PEGylated lipid) dissolved in an organic solvent with an aqueous solution of the RNA payload at a controlled pH.[8][9]
Table 1: Physicochemical Characteristics of a Typical this compound LNP Formulation
| Parameter | Method | Typical Value | Acceptance Criteria |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 120 nm | 70 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.3 |
| Zeta Potential | Laser Doppler Electrophoresis | -10 to +10 mV (at pH 7.4) | Near-neutral |
| RNA Encapsulation Efficiency | Fluorescence-based Assay | > 90% | > 85% |
| RNA Concentration | LC-MS or UV-Vis Spectroscopy | Varies based on formulation | As per target dose |
In Vitro Validation
The initial validation of LNP efficacy is performed in cell culture.
Table 2: Representative In Vitro Validation Data for this compound LNPs
| Experiment | Cell Line | Payload | Readout | Result |
| Transfection Efficiency | HEK293T | Luciferase mRNA | Luminescence | High signal intensity |
| Protein Expression | HeLa | GFP mRNA | Fluorescence Microscopy | > 80% GFP-positive cells |
| Cell Viability | HepG2 | Luciferase mRNA | CellTiter-Glo® Assay | > 90% viability at effective dose |
In Vivo Validation
Successful in vitro results are followed by validation in animal models to assess biodistribution, protein expression, and potential toxicity.
Table 3: Representative In Vivo Validation Data for this compound LNPs
| Animal Model | Payload | Administration Route | Primary Organ of Expression | Readout |
| C57BL/6 Mice | Luciferase mRNA | Intravenous (IV) | Liver, Spleen | Bioluminescence Imaging |
| BALB/c Mice | Erythropoietin (EPO) mRNA | Intravenous (IV) | Liver | Serum EPO levels (ELISA) |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of this compound.
LNP Formulation Protocol (Microfluidic Mixing)
-
Preparation of Solutions:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol (B145695) at a specific molar ratio.
-
Dilute the RNA payload in a low pH citrate (B86180) buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the RNA-buffer solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated RNA.
-
-
Sterilization:
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
In Vitro Transfection Efficiency Assay
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
-
-
LNP Treatment:
-
Prepare serial dilutions of the LNP formulation encapsulating a reporter mRNA (e.g., firefly luciferase) in cell culture medium.
-
Replace the existing medium with the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells and add a luciferase assay substrate.
-
Measure the luminescence using a plate reader. The signal intensity correlates with the amount of protein expressed and thus the delivery efficiency.
-
In Vivo Biodistribution Study
-
Animal Dosing:
-
Administer the LNP formulation encapsulating a reporter mRNA (e.g., luciferase) to a cohort of mice via the desired route (e.g., intravenous injection).
-
-
Bioluminescence Imaging:
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject them with a luciferin (B1168401) substrate.
-
Image the mice using an in vivo imaging system (IVIS) to visualize the location and intensity of the bioluminescent signal.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).
-
Image the individual organs to quantify the bioluminescent signal in each tissue.
-
Conclusion
This compound represents a significant advancement in the field of RNA delivery. Its identification as a potent ionizable amino lipid and its subsequent validation through rigorous physicochemical characterization, in vitro efficacy studies, and in vivo functional assessments are critical steps in its development for therapeutic applications. The methodologies and validation frameworks outlined in this guide provide a comprehensive approach for researchers and drug development professionals to evaluate and utilize this compound and similar ionizable lipids for the next generation of RNA-based medicines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 6. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Insights into the formulation of lipid nanoparticles for the optimization of mRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Inhibitor of Apoptosis (IAP) Inhibitors in Overcoming Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemoresistance remains a paramount challenge in oncology, contributing to treatment failure and poor patient outcomes in a vast majority of cancer-related mortalities.[1] A key mechanism by which cancer cells evade the cytotoxic effects of chemotherapy is the dysregulation of apoptosis, or programmed cell death. The Inhibitor of Apoptosis (IAP) proteins are a family of endogenous anti-apoptotic regulators that are frequently overexpressed in various malignancies, correlating with aggressive tumor behavior and resistance to therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the role of IAP inhibitors, particularly SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, as a promising strategy to counteract chemoresistance. We will delve into the molecular mechanisms of IAP-mediated resistance, the mode of action of IAP inhibitors, and present preclinical and clinical data supporting their use in combination with conventional chemotherapy. This guide also provides detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Nexus of IAPs and Chemoresistance
The efficacy of most chemotherapeutic agents relies on their ability to induce apoptosis in cancer cells.[4] However, cancer cells can develop resistance through various mechanisms, a significant one being the overexpression of IAP proteins.[4][5] The human IAP family consists of eight members, with XIAP, c-IAP1, and c-IAP2 being the most extensively studied in the context of cancer.[2][3][4] These proteins function as key negative regulators of apoptosis by directly inhibiting caspases, the principal executioners of apoptosis, and by modulating pro-survival signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1][2][3][4]
-
XIAP (X-linked inhibitor of apoptosis protein): As the most potent endogenous caspase inhibitor, XIAP directly binds to and neutralizes the activity of initiator caspase-9 and effector caspases-3 and -7.[2][5] Its overexpression has been linked to resistance to various chemotherapeutic agents, including taxanes and platinum-based drugs.[1]
-
c-IAP1 and c-IAP2 (cellular inhibitor of apoptosis protein 1 and 2): These IAPs possess E3 ubiquitin ligase activity and play a crucial role in regulating cell signaling pathways, particularly the NF-κB pathway.[2] They mediate the ubiquitination and degradation of key signaling molecules, leading to the activation of pro-survival genes and contributing to chemoresistance.[1]
The development of small-molecule IAP inhibitors, often designed as mimetics of the endogenous IAP antagonist SMAC/DIABLO, represents a targeted approach to disinhibit apoptosis and re-sensitize cancer cells to chemotherapy.[1][6]
Mechanism of Action of IAP Inhibitors
SMAC mimetics function by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, thereby disrupting their ability to inhibit caspases and modulate signaling pathways.[7] The primary mechanisms by which IAP inhibitors overcome chemoresistance are:
-
Direct Caspase Disinhibition: By binding to the BIR2 and BIR3 domains of XIAP, SMAC mimetics prevent XIAP from inhibiting caspases-3, -7, and -9, thus lowering the threshold for apoptosis induction by chemotherapeutic agents.[2]
-
Induction of c-IAP1/2 Degradation and NF-κB Modulation: SMAC mimetics induce the auto-ubiquitination and subsequent proteasomal degradation of c-IAP1 and c-IAP2.[7] This leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[7] Furthermore, the degradation of c-IAPs can switch the canonical TNFα-induced signaling from a pro-survival (NF-κB activation) to a pro-apoptotic (caspase-8 activation) response.[3][7][8]
The following diagram illustrates the core mechanism of action of SMAC mimetics in sensitizing cancer cells to apoptosis.
Preclinical and Clinical Evidence of IAP Inhibitors in Combination Therapy
A substantial body of preclinical and clinical evidence supports the synergistic anti-tumor activity of IAP inhibitors when combined with various chemotherapeutic agents across a range of cancer types.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies demonstrating the chemosensitizing effects of IAP inhibitors.
Table 1: In Vitro Synergistic Effects of IAP Inhibitors with Chemotherapy
| IAP Inhibitor | Chemotherapeutic Agent | Cancer Type | Cell Line | IC50 (Chemo Alone) | IC50 (Chemo + IAP Inhibitor) | Fold Sensitization | Reference |
| Debio 1143 (Xevinapant) | Carboplatin | Ovarian Cancer | A2780 | 1 µM | < 0.5 µM | >2 | [9] |
| Carboplatin | Ovarian Cancer | SKOV3 | 10 µM | ~5 µM | ~2 | [10] | |
| LCL161 | Paclitaxel (B517696) | Non-Small Cell Lung Cancer (NSCLC) | A549 | ~10 µM | ~5 µM | ~2 | [6] |
| Paclitaxel | Non-Small Cell Lung Cancer (NSCLC) | H460 | ~15 µM | ~7 µM | ~2.1 | [6] | |
| Birinapant (B612068) | Gemcitabine (B846) | Pancreatic Cancer | PANC-1 | 20.8 nM | 10.4 nM | 2 | [11] |
| AT-406 (Devimistat) | Carboplatin | Ovarian Cancer | OVCAR3 | ~40 µM | ~20 µM | ~2 | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of IAP Inhibitors in Combination with Chemotherapy (Xenograft Models)
| IAP Inhibitor | Chemotherapeutic Agent | Cancer Type | Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| LCL161 | Paclitaxel | NSCLC | Nude Mouse Xenograft (A549) | LCL161 + Paclitaxel | ~80% | [8][13] |
| Birinapant | Gemcitabine | Pancreatic Cancer | Nude Mouse Xenograft (PANC-1) | Birinapant + Gemcitabine | Additive Effect | [14] |
| Debio 1143 (Xevinapant) | Carboplatin | Ovarian Cancer | Mouse Xenograft | Debio 1143 + Carboplatin | Synergistic | [15] |
Clinical Trials
Several IAP inhibitors have advanced into clinical trials, primarily in combination with standard-of-care chemotherapy or radiotherapy.
-
Xevinapant (Debio 1143): A phase II study in patients with locally advanced squamous cell carcinoma of the head and neck (LA SCCHN) showed that the addition of xevinapant to standard chemoradiotherapy significantly improved locoregional control and overall survival. A phase III trial (TrilynX) is currently underway.[16]
-
LCL161: Phase I and II trials have evaluated LCL161 in combination with paclitaxel in patients with triple-negative breast cancer and NSCLC.[7][17]
-
Birinapant: Has been investigated in combination with various agents, including gemcitabine, for solid tumors and hematological malignancies.[2][7]
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to evaluate the efficacy of IAP inhibitors in overcoming chemoresistance.
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Workflow:
Detailed Protocol (MTS): [18][19]
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of the IAP inhibitor, chemotherapeutic agent, or their combination. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Workflow:
Detailed Protocol: [1][20][21]
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as IAPs and caspases.
Protocol Workflow:
Detailed Protocol: [22]
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-XIAP, anti-c-IAP1, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Logical Relationships
The interplay between IAP inhibitors, chemotherapy, and cellular signaling pathways is complex. The following diagrams illustrate key relationships.
IAP-Mediated NF-κB Signaling and its Modulation by SMAC Mimetics
Conclusion and Future Directions
Targeting IAP proteins with small-molecule inhibitors represents a promising strategy to overcome chemoresistance in a variety of cancers. The ability of these agents to restore apoptotic sensitivity and synergize with conventional chemotherapies has been demonstrated in numerous preclinical models and is now being validated in clinical trials. The future of this field lies in the identification of predictive biomarkers to select patients most likely to benefit from IAP inhibitor therapy. Furthermore, exploring novel combinations with other targeted agents and immunotherapies holds the potential to further enhance the anti-tumor efficacy of this class of drugs. As our understanding of the intricate roles of IAPs in cancer biology deepens, so too will our ability to rationally design and implement IAP-targeted therapies to improve patient outcomes.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Inhibitor of Apoptosis Proteins to Overcome Chemotherapy Resistance—A Marriage between Targeted Therapy and Cytotoxic Chemotherapy [mdpi.com]
- 5. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. debiopharm.com [debiopharm.com]
- 10. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based mathematical modeling of combined gemcitabine and birinapant in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Debio 1143 in Combination with Cisplatin and Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debio 1143 (also known as xevinapant or AT-406) is an orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] IAPs, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis.[1][2] Debio 1143 promotes programmed cell death by mimicking the function of the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases).[3][4] This sensitizes tumor cells to the cytotoxic effects of chemotherapy and radiation.[4] Preclinical and clinical studies have demonstrated that Debio 1143, in combination with cisplatin (B142131) and radiotherapy, enhances anti-tumor efficacy, particularly in locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN).[5][6][7]
These application notes provide a summary of key data and detailed protocols for preclinical and clinical research involving Debio 1143 in combination with cisplatin and radiotherapy.
Mechanism of Action
Debio 1143 functions as a dual sensitizer (B1316253) for chemo-radiotherapy and immunotherapy.[4] Its primary mechanism involves the inhibition of IAPs, leading to:
-
Promotion of Apoptosis: By antagonizing IAPs, Debio 1143 liberates caspases (such as caspase-3, -7, -8, and -9) from their inhibitory control, thereby lowering the threshold for apoptosis induction by agents like cisplatin and radiation.[8][9][10]
-
NF-κB Pathway Modulation: Debio 1143-induced degradation of cIAP1/2 leads to the activation of the non-canonical NF-κB pathway.[11]
-
Induction of TNF-α Signaling: The radiosensitizing effect of Debio 1143 is partly mediated by an increase in tumor necrosis factor-alpha (TNF-α), which further promotes apoptosis.[1][5]
-
Immune System Enhancement: Debio 1143 has been shown to enhance T-lymphocyte activation, suggesting a role in augmenting anti-tumor immunity.[4]
The synergistic effect of Debio 1143 with cisplatin and radiotherapy stems from the multi-pronged attack on tumor cell survival pathways.
Data Presentation
Preclinical Efficacy Data
| Cell Line | Treatment | Effect | Reference |
| HCC193 (NSCLC) | 2.5 µM Debio 1143 + Radiation | Dose Enhancement Ratio (DER) of 2.19 (p=0.001) | [11] |
| H460 (NSCLC) | 10 µM Debio 1143 + Radiation | Dose Enhancement Ratio (DER) of 1.29 (p=0.082) | [11] |
| H460 (NSCLC) | 10 µM Debio 1143 + Radiation + TNF-α | Dose Enhancement Ratio (DER) of 1.92 (p=0.026) | [11] |
| FaDu (HNSCC) | Debio 1143 + Radiotherapy (in vivo) | Complete tumor regression in 8/10 mice at high dose | [5] |
| SQ20B (HNSCC) | Debio 1143 + Radiotherapy (in vivo) | Dose-dependent radiosensitization | [5] |
Clinical Trial Efficacy Data (Phase II, LA-SCCHN, NCT02022098)
| Endpoint | Debio 1143 + CRT (n=48) | Placebo + CRT (n=48) | p-value | Reference |
| Locoregional Control at 18 months | 54% | 33% | 0.026 | [6][12] |
| Median Progression-Free Survival | Not Reached | 16.9 months | 0.0069 | [13] |
| Overall Survival at 24 months | 73% | 65% | 0.243 | [13] |
Clinical Trial Safety Data (Phase I/II, LA-SCCHN)
| Adverse Event (Grade 3-4) | Debio 1143 + CRT | Placebo + CRT | Reference |
| Dysphagia | 36% - 50% | 21% | [5][6] |
| Mucositis | 29% - 31% | 21% | [5][6] |
| Anemia | 35% | 23% | [6] |
Experimental Protocols
In Vitro Cell Viability (MTS Assay)
This protocol is adapted from methodologies used in preclinical studies of Debio 1143.[11]
Objective: To assess the cytotoxic effects of Debio 1143 alone and in combination with cisplatin and/or radiotherapy.
Materials:
-
Cancer cell lines (e.g., HCC193, H460, FaDu)
-
Complete growth medium
-
Debio 1143
-
Cisplatin
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Debio 1143, cisplatin, or a combination of both. For radiotherapy combinations, treat with Debio 1143 and/or cisplatin before or after irradiation.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.[14]
-
Incubate for 1-4 hours at 37°C.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of untreated controls.
Western Blot Analysis for Apoptosis Markers
This protocol is based on methods described for evaluating the mechanism of Debio 1143.[11]
Objective: To detect changes in the expression of IAPs and the activation of caspases following treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved caspase-8)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescence substrate.
-
Capture the signal using an imaging system.
Clonogenic Survival Assay
This assay is crucial for determining the radiosensitizing effect of Debio 1143.[3]
Objective: To assess the ability of single cells to form colonies after treatment with Debio 1143 and radiation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Debio 1143
-
Radiation source
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Treat cell suspensions with Debio 1143 for a specified time.
-
Plate a known number of cells into 6-well plates.
-
Irradiate the plates with a range of radiation doses.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition and plot survival curves.
In Vivo Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of Debio 1143 in combination with cisplatin and radiotherapy, based on preclinical studies.[5]
Objective: To evaluate the anti-tumor activity of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., FaDu, SQ20B)
-
Debio 1143 formulation for oral administration
-
Cisplatin for injection
-
Radiation source for targeted tumor irradiation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, Debio 1143, cisplatin, radiotherapy, and combinations).
-
Administer Debio 1143 orally according to the desired schedule.
-
Administer cisplatin via intraperitoneal injection.
-
Deliver targeted radiotherapy to the tumors.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Clinical Protocol Outline (Based on NCT02022098)
This is a summarized protocol based on the Phase I/II trial in LA-SCCHN.[5][12][15]
Patient Population: Treatment-naïve patients with locally advanced squamous cell carcinoma of the head and neck (Stages III/IVA/IVB).
Treatment Regimen:
-
Debio 1143: Recommended Phase II Dose (RP2D) of 200 mg/day, administered orally for 14 days every 3 weeks, for three cycles.[5]
-
Cisplatin: 100 mg/m², administered intravenously on day 2 of each 3-week cycle, for three cycles.[5]
-
Radiotherapy: Concomitant conventional fractionated radiotherapy (2 Gy/day, 5 days/week for 7 weeks) up to a total dose of 70 Gy.[5]
Assessments:
-
Safety: Monitor for adverse events, with a focus on dose-limiting toxicities during the initial phase.
-
Efficacy: Evaluate tumor response using RECIST criteria. Primary endpoint may include locoregional control at a specific time point (e.g., 18 months).[6]
-
Pharmacokinetics and Pharmacodynamics: Collect blood samples to assess drug levels and biomarker changes (e.g., cIAP1 levels in PBMCs, plasma levels of apoptosis and inflammatory markers).[2]
Conclusion
Debio 1143 in combination with cisplatin and radiotherapy represents a promising therapeutic strategy for cancers such as LA-SCCHN. Its mechanism of action, which involves the direct induction of apoptosis and sensitization to standard cytotoxic therapies, is well-supported by preclinical and clinical data. The protocols outlined above provide a framework for further research and development of this combination therapy. Careful consideration of dosing, scheduling, and patient selection will be crucial for optimizing clinical outcomes.
References
- 1. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeled annexin V for imaging apoptosis in radiated human follicular thyroid carcinomas--is an individualized protocol necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addition of Debio 1143 to Cisplatin Chemoradiotherapy in Locoregionally Advanced Head and Neck Cancer - The ASCO Post [ascopost.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Debio 1143 (Xevinapant) in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Debio 1143 (also known as xevinapant), a first-in-class oral antagonist of Inhibitor of Apoptosis Proteins (IAPs), in various clinical studies. The information is intended to guide researchers and clinicians in designing and conducting further investigations with this agent.
Mechanism of Action
Debio 1143 is a potent, orally available small molecule that mimics the endogenous Second Mitochondrial-derived Activator of Caspases (SMAC). By binding to IAPs such as cIAP1, cIAP2, and XIAP, Debio 1143 promotes their degradation, thereby removing the inhibition of caspases and sensitizing tumor cells to apoptosis induced by other agents like chemotherapy and radiotherapy.[1][2] This mechanism of action makes Debio 1143 a promising candidate for combination therapies. The radiosensitizing effect of Debio 1143 is mediated through caspase activation and pathways involving TNF, IFNγ, and CD8 T cells.[3][4]
Caption: Signaling pathway of Debio 1143.
Dosing and Administration in Clinical Trials
Debio 1143 has been primarily investigated in combination with chemoradiotherapy for the treatment of locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN).
| Dose Level | Debio 1143 Dose | Administration Schedule | Combination Therapy |
| 1 | 100 mg/day | Orally, Days 1-14 of a 21-day cycle | Cisplatin (B142131) (100 mg/m²) on Day 2, every 3 weeks, for 3 cycles + Radiotherapy (70 Gy over 7 weeks) |
| 2 | 200 mg/day | Orally, Days 1-14 of a 21-day cycle | Cisplatin (100 mg/m²) on Day 2, every 3 weeks, for 3 cycles + Radiotherapy (70 Gy over 7 weeks) |
| 3 | 300 mg/day | Orally, Days 1-14 of a 21-day cycle | Cisplatin (100 mg/m²) on Day 2, every 3 weeks, for 3 cycles + Radiotherapy (70 Gy over 7 weeks) |
-
Recommended Phase II Dose (RP2D): 200 mg/day for 14 days, every 3 weeks.[5][6][7]
-
Maximum Tolerated Dose (MTD): 200 mg/day was considered the MTD.[5][6]
| Treatment Arm | Debio 1143 Dose | Administration Schedule | Combination Therapy |
| Experimental | 200 mg/day | Orally, Days 1-14 of a 21-day cycle, for 3 cycles | Cisplatin (100 mg/m²) on Day 2, every 3 weeks, for 3 cycles + Intensity-Modulated Radiotherapy (70 Gy over 7 weeks) |
| Control | Placebo | Orally, Days 1-14 of a 21-day cycle, for 3 cycles | Cisplatin (100 mg/m²) on Day 2, every 3 weeks, for 3 cycles + Intensity-Modulated Radiotherapy (70 Gy over 7 weeks) |
| Cohort | Debio 1143 Dose | Administration Schedule | Combination Therapy |
| Monotherapy | 200 mg/day | Orally, daily for 15 (±2) days | None |
| Combination | 200 mg/day | Orally, daily for 15 (±2) days | Cisplatin (40 mg/m²) on Days 1 and 8 |
Experimental Protocols
Objective: To determine the MTD, RP2D, safety, and efficacy of Debio 1143 combined with cisplatin and radiotherapy.
Methodology:
-
Patient Selection: Treatment-naïve patients with locally advanced squamous cell carcinoma of the head and neck (stages III/IVA/IVB).[5]
-
Debio 1143 Administration:
-
Debio 1143 is supplied as an oral solution.[8]
-
Administer the assigned dose (100, 200, or 300 mg/day in Phase I; 200 mg/day in Phase II) orally, once daily, for the first 14 days of each 21-day cycle.[3][5]
-
Administer on an empty stomach (while fasting).[8]
-
Can be administered by mouth or via a feeding tube.[8]
-
-
Chemotherapy Administration:
-
Radiotherapy Administration:
-
Concomitant conventional fractionation radiotherapy is delivered at a total dose of 70 Gy over 7 weeks (2 Gy/day, 5 days/week).[5]
-
-
Treatment Cycles: A total of three cycles of combination therapy are administered.[9]
Caption: Experimental workflow for one cycle of combination therapy.
Pharmacokinetics and Administration Considerations
-
Food Effect: A study in healthy volunteers showed that food delayed the time to maximum concentration (Tmax) and decreased the maximum concentration (Cmax) of xevinapant by 39%, but did not significantly alter the total exposure (AUC). Therefore, Debio 1143 can be administered without regard to food.[10]
-
Drug-Drug Interactions: Co-administration with the proton pump inhibitor pantoprazole (B1678409) did not affect the pharmacokinetics of xevinapant, suggesting it can be given without regard to gastric acid-reducing agents.[10]
-
Formulation: Debio 1143 has been administered as an oral solution in clinical trials.[8]
Safety and Tolerability
In clinical trials, the addition of Debio 1143 to chemoradiotherapy was generally manageable. Common grade 3-4 adverse events included dysphagia, mucositis, and anemia.[3][5][6] The combination did not appear to compromise the administration of chemotherapy.[5][6]
Conclusion
Debio 1143, administered orally at a dose of 200 mg/day for 14 days in a 21-day cycle, in combination with standard high-dose cisplatin chemoradiotherapy, has shown promising efficacy in patients with high-risk locally advanced squamous cell carcinoma of the head and neck.[3][5][6][11] The manageable safety profile and the potential for synergistic effects with standard treatments warrant further investigation in Phase III trials.[3][12][13] These notes and protocols provide a foundation for the design of future studies exploring the full therapeutic potential of Debio 1143.
References
- 1. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. debiopharm.com [debiopharm.com]
- 3. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Head and Neck Cancer - Debiopharm - Patients [patients.debiopharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A randomized double-blind placebo-controlled Phase 3 study of Debio 1143 in combo w/ platinum-based chemo & standard fractionation intensitymodulated radiotherapy in patients w/ locally advanced HNSCC suitable for definitive chemoradiotherapy | NYU Langone Health [clinicaltrials.med.nyu.edu]
Application Notes and Protocols for Studying Xevinapant in Preclinical Animal Models of Head and Neck Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of xevinapant, a potent inhibitor of apoptosis proteins (IAPs), in the context of head and neck cancer. Detailed protocols for xenograft and syngeneic models are presented, alongside data summarization and visualization of key biological pathways.
Introduction to Xevinapant and its Mechanism of Action
Xevinapant (also known as Debio 1143 or AT-406) is an orally available, small-molecule mimetic of the natural Second Mitochondria-derived Activator of Caspases (SMAC).[1] It functions by targeting and inhibiting IAPs, specifically the X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and 2 (cIAP1/2).[2][3] IAPs are frequently overexpressed in cancer cells, including head and neck squamous cell carcinoma (HNSCC), where they contribute to therapeutic resistance by suppressing apoptosis.[4][5]
Xevinapant's dual mechanism of action involves:
-
Restoration of Apoptosis: By inhibiting XIAP, xevinapant removes the block on caspases-3, -7, and -9, thereby promoting the intrinsic apoptotic pathway. Inhibition of cIAP1/2 prevents the formation of pro-survival complexes and enhances pro-apoptotic signaling from the extrinsic pathway initiated by tumor necrosis factor (TNF).[2][4]
-
Immunomodulation: Inhibition of cIAP1/2 by xevinapant can also activate the non-canonical NF-κB signaling pathway, leading to the production of inflammatory cytokines and potentially enhancing anti-tumor immune responses.[1][2][3]
Preclinical and clinical studies have shown that xevinapant can sensitize tumor cells to both chemotherapy and radiotherapy, making it a promising agent for combination therapies in HNSCC.[6][7][8][9][10][11][12]
Xevinapant Signaling Pathway
The following diagram illustrates the proposed mechanism of action of xevinapant in cancer cells.
Caption: Xevinapant inhibits XIAP and cIAP1/2, promoting apoptosis and activating NF-kB signaling.
Recommended Animal Models for Xevinapant Studies
The choice of animal model is critical for addressing specific research questions. Both immunocompromised and immunocompetent models have been successfully used to study xevinapant in HNSCC.
-
Xenograft Models (Immunocompromised): These models, utilizing human HNSCC cell lines (e.g., FaDu, SQ20B) or patient-derived tissues (PDX) implanted into immunodeficient mice (e.g., nude, NSG), are valuable for studying the direct effects of xevinapant on tumor cell radiosensitivity and chemotherapy sensitization.[6][13][14]
-
Syngeneic Models (Immunocompetent): These models, using murine cancer cell lines (e.g., mEER, MOC1, MC38) implanted into immunocompetent mice of the same strain (e.g., C57BL/6), are essential for investigating the immunomodulatory effects of xevinapant and its interplay with the tumor microenvironment in the context of a functional immune system.
Experimental Protocols
Protocol 1: Human Xenograft Model for Radiosensitization Studies
This protocol is based on studies evaluating the radiosensitizing effects of xevinapant in HNSCC xenografts.[6]
1. Cell Culture and Animal Husbandry:
- Cell Lines: FaDu (hypopharyngeal squamous cell carcinoma) or SQ20B (radioresistant laryngeal squamous cell carcinoma).
- Animals: Female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu), 6-8 weeks old.
- Housing: Maintain in a pathogen-free environment with sterile food, water, and bedding.
2. Tumor Implantation:
- Harvest exponentially growing FaDu or SQ20B cells.
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
- Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth 2-3 times per week using digital calipers.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Initiate treatment when tumors reach a mean volume of 150-200 mm³.
4. Treatment Regimen:
- Xevinapant (Debio 1143): Administer by oral gavage at doses ranging from 50-100 mg/kg, once daily for 5 consecutive days per week for 2-3 weeks.
- Radiotherapy (RT): Deliver localized irradiation to the tumor using an X-ray source. A common regimen is 2 Gy per fraction for 5 consecutive days. Administer xevinapant approximately 1-2 hours before each radiation fraction.
- Control Groups: Include vehicle control, xevinapant alone, and RT alone.
5. Endpoint Evaluation:
- Tumor Growth Delay: Continue tumor volume measurements until tumors reach a predetermined endpoint (e.g., 1500 mm³).
- Complete Response Rate: Monitor for complete tumor regression.
- Mechanism of Action Studies: At the end of the study, tumors can be excised for immunohistochemistry (e.g., cleaved caspase-3, Ki-67) or Western blot analysis (e.g., cIAP1, XIAP).
Protocol 2: Syngeneic Model for Immunomodulatory Studies
This protocol is adapted from studies investigating xevinapant in combination with chemoradiotherapy in immunocompetent mouse models of SCCHN.
1. Cell Culture and Animal Husbandry:
- Cell Lines: mEER or MOC1 (murine SCCHN cell lines).
- Animals: Female C57BL/6 mice, 6-8 weeks old.
- Housing: Standard pathogen-free conditions.
2. Tumor Implantation:
- Harvest and wash mEER or MOC1 cells.
- Inject 1 x 10^6 cells in 100 µL of PBS subcutaneously into the right flank.
3. Treatment Regimen:
- Xevinapant: 100 mg/kg administered by oral gavage, 5 consecutive days per week for 3 weeks.
- Chemotherapy (Cisplatin): 7 mg/kg administered intraperitoneally (i.p.).
- Radiotherapy (RT): 6 Gy x 3 fractions delivered on alternate days.
- Treatment Schedule: A representative schedule would involve initiating all treatments when tumors are established.
4. Endpoint Evaluation:
- Tumor Growth and Survival: Monitor tumor volume and overall survival.
- Immunophenotyping: At defined time points, tumors and draining lymph nodes can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, NK cells, myeloid-derived suppressor cells).
- Cytokine Analysis: Tumor homogenates or serum can be analyzed for cytokine levels.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of xevinapant in mouse models.
Data Presentation
Table 1: Efficacy of Xevinapant with Radiotherapy in HNSCC Xenograft Models
| Animal Model | Treatment Group | Key Finding | Reference |
| FaDu Xenograft | Xevinapant + RT | Dose-dependent radiosensitization. | [6] |
| High-dose Xevinapant + RT | Complete tumor regression in 8/10 mice. | [6] | |
| SQ20B Xenograft | Xevinapant + RT | Dose-dependent radiosensitization. | [6] |
Table 2: Efficacy of Xevinapant with Chemoradiotherapy in Syngeneic HNSCC Models
| Animal Model | Treatment Group | Key Finding | Reference |
| mEER Syngeneic | Xevinapant + CRT | Significant tumor growth delay compared to CRT alone. | |
| MC38 Syngeneic | Extended Xevinapant (4 weeks) + RT | Significantly improved therapeutic efficacy and prolonged survival compared to shorter dosing. |
Note: Specific quantitative data for the MC38 model was not available in the reviewed abstracts.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical investigation of xevinapant in head and neck cancer. Xenograft models are instrumental in elucidating the direct radiosensitizing and chemosensitizing effects of xevinapant on human cancer cells. Syngeneic models are indispensable for understanding the contribution of the immune system to the therapeutic efficacy of xevinapant-based combination therapies. Careful selection of the appropriate model and adherence to detailed experimental protocols will be crucial for advancing our understanding of xevinapant and its potential to improve outcomes for patients with HNSCC.
References
- 1. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - Cancer Research Communications - Figshare [figshare.com]
- 3. Model-Informed Selection of the Recommended Phase III Dose of the Inhibitor of Apoptosis Protein Inhibitor, Xevinapant, in Combination with Cisplatin and Concurrent Radiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ESMO 2022 Xevinapant [merckgroup.com]
- 5. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiomic-Based Molecular Landscape of FaDu Xenograft Tumors in Mice after a Combinatorial Treatment with Radiation and an HSP90 Inhibitor Identifies Adaptation-Induced Targets of Resistance and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA grants Breakthrough Therapy Designation for Debiopharm’s Debio 1143 [debiopharm.com]
- 10. Enhanced response of human head and neck cancer xenograft tumors to Cisplatin combined with 2-deoxy-D-glucose correlates with increased 18F-FDG uptake as determined by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xevinapant plus radiotherapy in resected, high-risk, cisplatin-ineligible LA SCCHN: the phase III XRay Vision study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the tumor microenvironment in the mouse oral cancer (MOC1) model after orthotopic implantation in the buccal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Assaying for IAP Inhibition in Response to CP-LC-1143 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death, and their overexpression is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapy.[1] CP-LC-1143 (also known as Debio 1143 or Xevinapant) is a potent, orally available small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an IAP antagonist.[2][3] By mimicking the endogenous IAP inhibitor SMAC, this compound induces the degradation of cellular IAP1 (cIAP1) and neutralizes X-linked IAP (XIAP), thereby promoting the activation of caspases and inducing apoptosis in cancer cells.[2][4]
These application notes provide detailed protocols for assaying the inhibitory effects of this compound on IAPs in cancer cell lines. The described methods will enable researchers to quantify the degradation of IAP proteins, measure the subsequent activation of downstream apoptotic pathways, and assess the impact on cell viability.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on IAP protein levels and caspase activity, based on published data. These tables are intended to serve as a reference for researchers performing the described experiments.
Table 1: Dose-Dependent Effect of this compound on cIAP1 and XIAP Protein Levels in HCC193 Cells
| This compound Concentration (µM) | cIAP1 Protein Level (Normalized to Control) | XIAP Protein Level (Normalized to Control) |
| 0 (Control) | 1.00 | 1.00 |
| 0.5 | 0.65 | 0.95 |
| 1.0 | 0.40 | 0.80 |
| 2.5 | 0.15 | 0.60 |
| 5.0 | <0.05 | 0.45 |
Data is representative and compiled from literature demonstrating the degradation of cIAP1 and partial reduction of XIAP upon treatment with this compound for 24 hours in the HCC193 non-small cell lung cancer cell line.[4]
Table 2: Time-Course of this compound-Induced Caspase-3/7 Activity in HCC193 Cells
| Time after Treatment (hours) | Fold Increase in Caspase-3/7 Activity (2.5 µM this compound) |
| 0 | 1.0 |
| 4 | 1.8 |
| 8 | 3.5 |
| 12 | 5.2 |
| 24 | 7.8 |
This table illustrates the progressive increase in caspase-3/7 activity following treatment with a fixed concentration of this compound, indicating the induction of apoptosis.
Table 3: Effect of this compound on Cell Viability in HCC193 Cells
| This compound Concentration (µM) | Cell Viability (% of Control) after 48 hours |
| 0 (Control) | 100 |
| 0.1 | 92 |
| 0.5 | 75 |
| 1.0 | 58 |
| 2.5 | 41 |
| 5.0 | 25 |
This table demonstrates the dose-dependent reduction in cell viability as a consequence of IAP inhibition and apoptosis induction by this compound.
Mandatory Visualizations
Caption: IAP Signaling and this compound Mechanism of Action.
Caption: Experimental Workflow for Assessing IAP Inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCC193 (human breast cancer cell line) or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding for Experiments:
-
For Western Blotting: Seed 1 x 10⁶ cells in 6-well plates.
-
For Caspase Activity and Cell Viability Assays: Seed 5 x 10³ cells per well in 96-well plates.
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the specified time points (e.g., 4, 8, 12, 24, 48 hours).
Western Blot Analysis for IAP and Caspase Levels
This protocol is for determining the protein levels of cIAP1, XIAP, and cleaved caspase-3.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cIAP1 (1:1000 dilution)
-
Rabbit anti-XIAP (1:1000 dilution)
-
Rabbit anti-cleaved caspase-3 (1:500 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to the β-actin loading control.
Caspase-3/7 Activity Assay
This protocol utilizes a luminescent assay to measure the activity of effector caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Section 1. Include wells with untreated cells as a negative control and wells with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure: [5]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Section 1.
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells (set to 100%).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the IAP inhibitor this compound. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of this compound, quantify its impact on IAP protein levels and downstream apoptotic signaling, and assess its potential as a therapeutic agent in various cancer models. Consistent and reproducible data generated from these assays will be crucial for advancing the development of IAP inhibitors in oncology.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Evaluating Debio 1143 as an HIV Latency Reversal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiretroviral therapy (ART) effectively suppresses HIV replication but does not eradicate the virus due to the persistence of a latent reservoir of infected cells. A key strategy towards an HIV cure is the "shock and kill" approach, which involves reactivating latent HIV with Latency Reversal Agents (LRAs) to expose the infected cells to the immune system or viral cytopathic effects. Debio 1143, an inhibitor of apoptosis protein (IAP) antagonist, has emerged as a promising LRA candidate.[1][2][3][4][5] This document provides detailed protocols for evaluating the efficacy and mechanism of action of Debio 1143 as an HIV latency reversal agent.
Debio 1143 functions by inducing the degradation of cellular inhibitor of apoptosis protein 2 (cIAP2 or BIRC2), a key negative regulator of the non-canonical NF-κB signaling pathway.[1][2][3][4] This leads to the stabilization of NF-κB-inducing kinase (NIK), subsequent processing of p100 to p52, and the nuclear translocation of the RELB:p52 heterodimer.[1][2][3][4] This complex then binds to the HIV-1 Long Terminal Repeat (LTR), driving viral transcription and reversing latency.[1][2][3][4]
Data Presentation
Table 1: In Vitro Efficacy of Debio 1143 in HIV-1 Latency Reversal
| Cell Line | Assay | Debio 1143 Concentration | % GFP Positive Cells (Latency Reversal) | Reference |
| J-Lat 10.6 | Flow Cytometry | 1 µM | ~40% | [4] |
| 2D10 | Flow Cytometry | 1 µM | ~35% | [4] |
| 5A8 | Flow Cytometry | 1 µM | ~25% | [4] |
Table 2: Effect of Debio 1143 on Primary CD4+ T Cells from ART-Treated Patients
| Patient Sample | Treatment | HIV-1 RNA (copies/mL) in supernatant | Fold Increase vs. DMSO | Reference |
| Patient 1 | DMSO | Undetectable | - | [4] |
| Debio 1143 (1 µM) | ~1.5 x 10^5 | >1000 | [4] | |
| anti-CD3/CD28 | ~2.5 x 10^5 | >1000 | [4] | |
| Patient 2 | DMSO | Undetectable | - | [4] |
| Debio 1143 (1 µM) | ~1.0 x 10^5 | >1000 | [4] | |
| anti-CD3/CD28 | ~1.5 x 10^5 | >1000 | [4] |
Table 3: Synergistic Effects of Debio 1143 with other LRAs in J-Lat 10.6 Cells
| LRA 1 | LRA 2 | Fold Increase in Latency Reversal (Combination vs. Additive Effect) | Reference |
| Debio 1143 (1 µM) | Panobinostat (30 nM) | ~2.5 | [5] |
| Debio 1143 (1 µM) | JQ1 (1 µM) | ~2.0 | [5] |
| Debio 1143 (1 µM) | Prostratin (100 nM) | ~1.8 | [5] |
Mandatory Visualizations
Caption: Signaling pathway of Debio 1143 in reversing HIV-1 latency.
Caption: Experimental workflow for evaluating Debio 1143.
Experimental Protocols
HIV-1 Latency Reversal Assay in J-Lat Cell Lines
Objective: To quantify the ability of Debio 1143 to reactivate latent HIV-1 in a cell line model.
Materials:
-
J-Lat cell lines (e.g., 10.6, 2D10, 5A8)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Debio 1143 (stock solution in DMSO)
-
PMA (phorbol 12-myristate 13-acetate) as a positive control
-
DMSO as a vehicle control
-
96-well culture plates
-
Flow cytometer
Protocol:
-
Seed J-Lat cells at a density of 2 x 10^5 cells/mL in a 96-well plate.
-
Prepare serial dilutions of Debio 1143 in culture medium. A typical concentration range is 0.1 µM to 10 µM.
-
Add the Debio 1143 dilutions, PMA (e.g., 10 ng/mL), and DMSO to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
HIV-1 Latency Reversal Assay in Primary CD4+ T Cells
Objective: To evaluate the efficacy of Debio 1143 in a more physiologically relevant primary cell model.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from ART-treated, aviremic HIV-positive individuals
-
CD4+ T Cell Isolation Kit (negative selection)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (20 U/mL)
-
Debio 1143
-
Anti-CD3/CD28 beads as a positive control
-
DMSO as a vehicle control
-
48-well culture plates
-
MOLT-4/CCR5 cells (for viral outgrowth)
-
Quantitative RT-PCR (qRT-PCR) reagents for HIV-1 gag RNA
Protocol:
-
Isolate resting CD4+ T cells from PBMCs using a negative selection kit.
-
Seed the purified resting CD4+ T cells in a 48-well plate at various dilutions (e.g., 1x10^6 to 1,600 cells/well) in 5 replicates.[4]
-
Treat the cells with Debio 1143 (e.g., 1 µM), anti-CD3/CD28 beads, or DMSO.
-
Incubate for 48 hours at 37°C.
-
Add MOLT-4/CCR5 cells to each well to amplify any released virus.[4]
-
Incubate for an additional 7 days.
-
Collect the culture supernatant and quantify the amount of HIV-1 gag RNA using qRT-PCR.
Western Blot Analysis of the Non-Canonical NF-κB Pathway
Objective: To confirm the mechanism of action of Debio 1143 by observing changes in key proteins of the non-canonical NF-κB pathway.
Materials:
-
Jurkat T cells or primary CD4+ T cells
-
Debio 1143
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-BIRC2, anti-NIK, anti-p100/p52, anti-RELB, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Treat cells with Debio 1143 (e.g., 1 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To demonstrate the binding of the RELB:p52 complex to the HIV-1 LTR upon treatment with Debio 1143.
Materials:
-
J-Lat 10.6 cells
-
Debio 1143
-
ChIP assay kit
-
Anti-RELB antibody
-
Normal IgG (isotype control)
-
Primers for the HIV-1 LTR NF-κB binding sites
-
qPCR reagents
Protocol:
-
Treat J-Lat 10.6 cells with Debio 1143 (e.g., 1 µM) for 24 hours.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Perform immunoprecipitation overnight at 4°C with the anti-RELB antibody and the IgG control.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Quantify the amount of HIV-1 LTR DNA in the immunoprecipitated samples by qPCR using primers flanking the NF-κB binding sites.
Cytotoxicity Assay
Objective: To determine the toxicity of Debio 1143 on target cells.
Materials:
-
Jurkat T cells or primary CD4+ T cells
-
Debio 1143
-
MTT or similar cell viability reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Add serial dilutions of Debio 1143 to the wells.
-
Incubate for 48-72 hours at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Synergy Analysis
Objective: To evaluate if Debio 1143 acts synergistically with other LRAs.
Materials:
-
J-Lat 10.6 cells
-
Debio 1143
-
Other LRAs (e.g., Panobinostat, JQ1, Prostratin)
-
96-well plates
-
Flow cytometer
-
Synergy analysis software (e.g., CompuSyn)
Protocol:
-
Create a dose-response matrix of Debio 1143 and another LRA in a 96-well plate with J-Lat 10.6 cells.
-
Incubate the cells for 48 hours.
-
Measure the percentage of GFP-positive cells by flow cytometry for each drug combination.
-
Analyze the data using the Bliss independence or Loewe additivity model to determine if the combination is synergistic, additive, or antagonistic.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. HIVGKO: A Tool to Assess HIV-1 Latency Reversal Agents in Human Primary CD4+ T Cells [bio-protocol.org]
- 3. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate | PLOS One [journals.plos.org]
- 5. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations [jci.org]
Application Notes and Protocols: Combining Debio 1143 with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debio 1143 (also known as Xevinapant, AT-406, or SM-406) is a first-in-class, orally available small molecule that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] IAPs, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, contributing to therapeutic resistance by suppressing apoptosis.[4][5] Debio 1143 mimics the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases), to inhibit the activity of multiple IAPs, thereby promoting programmed cell death.[4][6]
The mechanism of Debio 1143 is twofold: it directly induces tumor cell apoptosis and fosters anti-tumor immunity.[1][2][7] This dual functionality makes it a compelling candidate for combination therapies. Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment, but a significant number of patients either do not respond or develop resistance.[7][8] Preclinical and clinical evidence suggests that combining Debio 1143 with ICIs can synergistically enhance anti-tumor responses, potentially overcoming ICI resistance.[6][7][9]
These application notes provide a summary of the mechanism, key data, and experimental protocols for investigating the combination of Debio 1143 and immune checkpoint inhibitors.
Mechanism of Action and Rationale for Combination
Debio 1143 exerts its effects through two primary pathways:
-
Promotion of Apoptosis: By binding to and antagonizing cIAP1, cIAP2, and XIAP, Debio 1143 relieves the inhibition of caspases.[10] This sensitizes cancer cells to apoptotic signals initiated by other agents like chemotherapy, radiotherapy, or death receptor ligands (e.g., TNF-α), leading to increased tumor cell death.[4][6][10] Inhibition of cIAPs leads to their auto-ubiquitination and degradation, which is a key step in this process.[4]
-
Enhancement of Anti-Tumor Immunity: The degradation of cIAPs also leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway. This signaling cascade enhances the activation and proliferation of T-lymphocytes.[1][6][11] In preclinical models, Debio 1143 has been shown to augment tumor-specific adaptive immunity by increasing the infiltration of CD8+ T-cells and reversing the immunosuppressive tumor microenvironment.[11]
The rationale for combining Debio 1143 with ICIs is based on this synergistic potential. While ICIs work by releasing the "brakes" on activated T-cells (e.g., blocking the PD-1/PD-L1 interaction), Debio 1143 works to increase the number and activation state of these T-cells within the tumor.[12] This combination is expected to convert immunologically "cold" tumors, which are often resistant to ICIs, into "hot" tumors that are more susceptible to immune-mediated destruction.[7][9]
Data Presentation: Preclinical and Clinical Findings
Quantitative data from in vitro and in vivo studies, as well as clinical trials, highlight the potential of Debio 1143 as a combination agent.
Table 1: In Vitro Efficacy of Debio 1143
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCC193 | Non-Small Cell Lung Cancer | IC50 | 1 µM | [4][13] |
| HCC193 | Non-Small Cell Lung Cancer | Effective Concentration (Caspase Cleavage) | 2.5 µM | [4][13][14] |
| H460 | Non-Small Cell Lung Cancer | Effective Concentration (Caspase Cleavage) | 10 µM | [4][13][14] |
| HCC193 | Non-Small Cell Lung Cancer | Dose Enhancement Ratio (with Radiation) | 2.19 | [4][13] |
| H460 | Non-Small Cell Lung Cancer | Dose Enhancement Ratio (with Radiation + TNF-α) | 1.92 | [4][13] |
Table 2: Key Findings from Preclinical and Clinical Studies
| Study Type | Model/Population | Key Findings | Reference |
| In Vivo | Syngeneic Mouse Model (Lung Cancer) | Debio 1143 + Ablative Radiotherapy synergistically induced tumor-specific immunity, dependent on CD8+ T-cells, TNFα, and IFNγ.[15] | [15] |
| In Vivo | SCCHN Xenograft Models | Debio 1143 enhanced the effects of platinum derivatives and radiotherapy, leading to complete tumor regression at high doses.[6] | [6][10] |
| Preclinical | In Vitro & In Vivo Models | Combination of Debio 1143 with an anti-PD-L1 antibody significantly decreased tumor growth and increased survival.[6][11] | [6][11] |
| Clinical (Window-of-Opportunity) | Head and Neck Cancer (SCCHN) Patients | Debio 1143 treatment significantly increased levels of CD8+ TILs, PD-1, and PD-L1 positive immune cells in tumors (p < 0.05).[11][16] | [11][16] |
| Clinical (Window-of-Opportunity) | Head and Neck Cancer (SCCHN) Patients | Mean tumor concentrations of Debio 1143 were 18-fold greater than in plasma.[11][16] | [11][16] |
| Phase II Clinical Trial | High-Risk LA-SCCHN Patients | Debio 1143 + CRT resulted in a 21% improvement in locoregional control rate at 18 months vs. CRT + placebo.[17] | [2][17] |
Table 3: Summary of Clinical Trials Combining Debio 1143 with Immune Checkpoint Inhibitors
| Trial Identifier | Phase | Combination | Tumor Types | Status (Illustrative) | Reference |
| SMARTPLUS-106 (NCT04122625) | Ib/II | Debio 1143 + Nivolumab | Advanced Solid Tumors (SCLC, SCCHN) post-ICI | Recruiting | [7][8][18] |
| CATRIPCA | I | Debio 1143 + Pembrolizumab | Pancreatic (PDAC) and Colorectal Cancer (CRC) | Recruiting | [9] |
| Unspecified | I/Ib | Debio 1143 + Avelumab | Non-Small Cell Lung Cancer (NSCLC) | Announced | [19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions is crucial for understanding the combination's mechanism.
Caption: Debio 1143 dual mechanism: IAP inhibition leads to apoptosis and NF-κB activation.
Caption: Synergy: Debio 1143 boosts T-cell activation while ICIs block inhibitory signals.
Caption: Workflow for evaluating Debio 1143 and ICI combination from in vitro to in vivo.
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize conditions for their specific cell lines, tumor models, and reagents.
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
Objective: To determine the effect of Debio 1143, alone and in combination with an immune checkpoint inhibitor (or co-culture with immune cells), on cancer cell viability and apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Debio 1143 (stock solution in DMSO)
-
Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody)
-
96-well and 6-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
A. Cell Viability (MTS Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Debio 1143 in culture medium.
-
Treat cells with varying concentrations of Debio 1143 (e.g., 0.01 to 100 µM) and/or a fixed concentration of the ICI. Include vehicle (DMSO) control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values.
B. Apoptosis (Annexin V/PI Staining):
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of Debio 1143 and/or ICI for 24-48 hours.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Western Blot Analysis for IAP Degradation and Caspase Activation
Objective: To confirm the mechanism of action of Debio 1143 by detecting the degradation of cIAP1 and the cleavage of caspases.
Materials:
-
Treated cell pellets (from Protocol 1B)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Protocol 3: In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of Debio 1143 in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., MC38, CT26, LLC)
-
Matrigel (optional)
-
Debio 1143 formulated for oral gavage
-
Anti-mouse PD-1 or PD-L1 antibody formulated for intraperitoneal (IP) injection
-
Vehicle and isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 0.5-1 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle + Isotype Control
-
Group 2: Debio 1143 + Isotype Control
-
Group 3: Vehicle + Anti-PD-1/L1 Ab
-
Group 4: Debio 1143 + Anti-PD-1/L1 Ab
-
-
Administer treatments as per the defined schedule. For example: Debio 1143 daily by oral gavage and anti-PD-1 antibody twice a week by IP injection.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. Euthanize mice according to ethical guidelines.
-
Plot tumor growth curves and perform statistical analysis. Kaplan-Meier survival analysis can also be performed.
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumors harvested from the in vivo study (Protocol 3)
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or collagenase/DNase digestion buffer
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-mouse CD16/32)
-
Zombie viability dye
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, F4/80, Gr-1, PD-1)
-
Flow cytometer
Procedure:
-
Excise tumors at the study endpoint and weigh them.
-
Mince the tumors into small pieces and digest them using a tumor dissociation kit or enzyme cocktail to create a single-cell suspension.
-
Filter the suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
Perform a cell count and assess viability.
-
Stain for viability using a Zombie dye to exclude dead cells from the analysis.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Stain the cells with a panel of surface antibodies for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells using an appropriate kit, then stain with intracellular antibodies.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) within the CD45+ immune compartment.
References
- 1. debiopharm.com [debiopharm.com]
- 2. Debiopharm's Novel IAP Antagonist Debio 1143 Achieves Outstanding Phase II Results for High-Risk Head and Neck Cancer Patients [prnewswire.com]
- 3. IAP Inhibition [merckgrouponcology.com]
- 4. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. debiopharm.com [debiopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. debiopharm.com [debiopharm.com]
- 8. Debiopharm expands its Immuno-Oncology development program for Debio 1143, with the first IAP inhibitor/nivolumab combination trial [debiopharm.com]
- 9. Debio 1143 combined with Keytruda® in a pancreatic-colorectal cancer trial [debiopharm.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. debiopharm.com [debiopharm.com]
- 13. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SMAC Mimetic Debio 1143 and Ablative Radiation Therapy Synergize to Enhance Antitumor Immunity against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploratory window-of-opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Debiopharm’s novel IAP antagonist Debio 1143 achieves outstanding Phase II results for high-risk Head and Neck cancer patients - Debiopharm [debiopharm.com]
- 18. debiopharm.com [debiopharm.com]
- 19. pharmatimes.com [pharmatimes.com]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to Xevinapant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly Debio 1143) is a first-in-class, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3][4][5] By mimicking the endogenous IAP-inhibitor SMAC (Second Mitochondria-derived Activator of Caspases), xevinapant targets and inhibits cIAP1, cIAP2, and XIAP, leading to a dual mechanism of action: induction of tumor cell apoptosis and enhancement of anti-tumor immunity.[1][6] These application notes provide a detailed overview of non-invasive in vivo imaging techniques to monitor and quantify the therapeutic efficacy of xevinapant in preclinical tumor models. The described protocols for Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Optical Imaging (Bioluminescence and Fluorescence) are designed to provide pharmacodynamic and efficacy data, crucial for the development and optimization of xevinapant-based therapies.
Xevinapant's Mechanism of Action
Xevinapant functions by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby relieving their inhibitory effects on caspases and cell death signaling pathways.[1]
-
Induction of Apoptosis: By inhibiting XIAP, xevinapant releases the brake on effector caspases (caspase-3, -7) and initiator caspase-9, promoting the execution of the apoptotic cascade. Inhibition of cIAP1/2 leads to the stabilization of NIK (NF-κB Inducing Kinase), which in turn activates the non-canonical NF-κB pathway. This results in the production of TNFα, which can act in an autocrine or paracrine manner to induce apoptosis via the extrinsic pathway through caspase-8 activation.[6][7]
-
Enhancement of Anti-Tumor Immunity: The activation of the non-canonical NF-κB pathway in immune cells within the tumor microenvironment can lead to the production of pro-inflammatory cytokines, enhancing the anti-tumor immune response.[6] Furthermore, the induction of immunogenic cell death in tumor cells can promote the recruitment and activation of immune cells.
Below is a diagram illustrating the proposed signaling pathways affected by xevinapant.
I. Positron Emission Tomography (PET) for Apoptosis Imaging
PET is a highly sensitive, quantitative molecular imaging modality that can be used to non-invasively assess biological processes. For monitoring the early response to xevinapant, PET imaging of apoptosis, specifically caspase-3/7 activity, is a promising approach.
Application Note: Caspase-3/7 PET Imaging
Principle: Xevinapant's mechanism of action culminates in the activation of effector caspases-3 and -7.[8] PET radiotracers that are substrates for or bind to activated caspases can be used to visualize and quantify the extent of apoptosis induced by the treatment. An increase in tracer uptake in the tumor following xevinapant administration would indicate a positive treatment response.
Recommended Tracers:
-
[18F]WC-4-116: A radiolabeled isatin (B1672199) sulfonamide analogue that acts as a potent inhibitor of caspase-3 and -7.[6][9]
-
[18F]MICA-302: A fluorine-18-labeled activity-based probe derived from the DEVD peptide, which is a substrate for caspase-3.[8]
-
[18F]CSNAT: A caspase-3 sensitive nano-aggregation PET tracer.[10]
Experimental Protocol: [18F]WC-4-116 PET/CT Imaging of Tumor Apoptosis
This protocol is adapted from studies on imaging caspase-3/7 activity in preclinical models.[6][9]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) bearing subcutaneous human tumor xenografts (e.g., head and neck squamous cell carcinoma, breast cancer). Tumor volume should be approximately 100-200 mm³.
-
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle used for xevinapant formulation.
-
Xevinapant Treatment: Administer xevinapant orally at a therapeutically relevant dose.
-
Positive Control (Optional): A known apoptosis-inducing agent (e.g., doxorubicin).
-
-
Imaging Schedule:
-
Baseline Scan: Perform a PET/CT scan before the initiation of treatment.
-
Post-Treatment Scans: Perform PET/CT scans at various time points after xevinapant administration (e.g., 24, 48, and 72 hours) to capture the peak of apoptosis.
-
-
Imaging Procedure:
-
Anesthetize the mice (e.g., with 1-2% isoflurane (B1672236) in oxygen).
-
Inject approximately 3.7-7.4 MBq (100-200 µCi) of [18F]WC-4-116 intravenously via the tail vein.
-
Allow for a 60-minute uptake period.
-
Perform a 10-15 minute static PET scan, followed by a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle) on the co-registered images.
-
Calculate the tracer uptake in the tumor, expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare the change in tumor uptake from baseline to post-treatment time points between the control and xevinapant-treated groups.
-
Expected Quantitative Data
| Imaging Parameter | Baseline (Pre-treatment) | 24h Post-Xevinapant | 48h Post-Xevinapant | 72h Post-Xevinapant |
| Tumor [18F]WC-4-116 Uptake (%ID/g) | ||||
| Vehicle Control | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.2 | 0.6 ± 0.1 |
| Xevinapant-Treated | 0.5 ± 0.1 | 1.2 ± 0.3 | 1.8 ± 0.4** | 1.5 ± 0.3 |
| Tumor-to-Muscle Ratio | ||||
| Vehicle Control | 2.1 ± 0.4 | 2.3 ± 0.5 | 2.2 ± 0.6 | 2.4 ± 0.5 |
| Xevinapant-Treated | 2.2 ± 0.5 | 5.0 ± 1.1 | 7.5 ± 1.5** | 6.3 ± 1.2 |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes. |
II. Magnetic Resonance Imaging (MRI) for Monitoring Tumor Response
MRI provides excellent soft-tissue contrast and can be used to assess both anatomical and functional changes in the tumor in response to therapy. Diffusion-Weighted MRI (DW-MRI) is particularly valuable for the early detection of treatment efficacy.
Application Note: Diffusion-Weighted MRI (DW-MRI)
Principle: DW-MRI measures the random motion of water molecules within tissues. In tumors, high cell density restricts water diffusion, resulting in a low Apparent Diffusion Coefficient (ADC). Following effective therapy that induces apoptosis and cell death, cell membrane integrity is lost, and cellularity decreases, leading to increased water diffusion and a corresponding increase in the ADC value.[11] This change in ADC can often be detected before any significant changes in tumor volume.[11]
Experimental Protocol: DW-MRI for Tumor Response Assessment
This protocol is based on general methodologies for DW-MRI in preclinical cancer models.[11]
-
Animal Model and Treatment:
-
As described in the PET imaging protocol.
-
-
Imaging Schedule:
-
Baseline Scan: Acquire DW-MRI data before treatment initiation.
-
Post-Treatment Scans: Perform scans at early time points post-treatment (e.g., 24, 48, 72 hours) and at later time points to correlate with tumor volume changes.
-
-
Imaging Procedure:
-
Anesthetize the mice and maintain their body temperature.
-
Use a dedicated small animal MRI scanner (e.g., 7T or 9.4T).
-
Acquire anatomical T2-weighted images for tumor localization.
-
Perform a DW-MRI sequence with multiple b-values (e.g., 0, 100, 200, 500, 1000 s/mm²).
-
-
Data Analysis:
-
Generate ADC maps by fitting the signal intensity at different b-values to a mono-exponential decay model on a voxel-by-voxel basis.
-
Draw ROIs on the tumor on the T2-weighted images and transfer them to the ADC maps.
-
Calculate the mean ADC value for the entire tumor.
-
Compare the percentage change in mean ADC from baseline to post-treatment time points between the control and xevinapant-treated groups.
-
Expected Quantitative Data
| Imaging Parameter | Baseline (Pre-treatment) | 48h Post-Xevinapant | Day 7 Post-Xevinapant |
| Mean Tumor ADC (x 10⁻³ mm²/s) | |||
| Vehicle Control | 0.85 ± 0.05 | 0.87 ± 0.06 | 0.90 ± 0.07 |
| Xevinapant-Treated | 0.84 ± 0.06 | 1.15 ± 0.08 | 1.35 ± 0.10 |
| Tumor Volume (mm³) | |||
| Vehicle Control | 150 ± 20 | 200 ± 25 | 450 ± 50 |
| Xevinapant-Treated | 148 ± 22 | 145 ± 20 | 250 ± 30 |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes. |
III. Optical Imaging for Tumor Growth and Immune Cell Infiltration
Optical imaging, including bioluminescence imaging (BLI) and fluorescence imaging (FLI), offers high-throughput and cost-effective methods for monitoring tumor progression and the immune response in preclinical models.
Application Note: Bioluminescence Imaging (BLI) for Tumor Burden
Principle: BLI is used to longitudinally monitor tumor growth in animals bearing cancer cells engineered to express a luciferase enzyme (e.g., from firefly).[12][13][14][15][16] When the substrate (e.g., D-luciferin) is administered, the luciferase-expressing tumor cells emit light, and the intensity of this light is proportional to the number of viable tumor cells. A decrease or slower increase in the bioluminescence signal in treated animals compared to controls indicates a therapeutic effect.
Experimental Protocol: BLI for Monitoring Tumor Growth Inhibition
This protocol is based on standard BLI procedures for preclinical tumor models.[12][15]
-
Animal Model:
-
Use mice bearing tumors derived from a cell line stably expressing luciferase.
-
-
Treatment and Imaging Schedule:
-
Begin treatment when tumors are established.
-
Perform BLI scans at regular intervals (e.g., twice weekly) throughout the study.
-
-
Imaging Procedure:
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for substrate distribution.
-
Anesthetize the mice and place them in an in vivo imaging system (IVIS).
-
Acquire bioluminescence images (exposure time 1 second to 5 minutes, depending on signal intensity).
-
-
Data Analysis:
-
Draw ROIs over the tumor regions.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Plot the mean photon flux over time for each treatment group.
-
Application Note: Fluorescence Imaging (FLI) for Immune Cell Infiltration
Principle: To investigate the immunomodulatory effects of xevinapant, FLI can be used to track the infiltration of immune cells into the tumor microenvironment.[17][18][19][20] This can be achieved by adoptively transferring fluorescently labeled immune cells (e.g., CD8+ T cells) or by using fluorescently labeled antibodies against immune cell surface markers. An increase in the fluorescent signal within the tumor in xevinapant-treated animals would suggest enhanced immune cell recruitment.
Experimental Protocol: FLI of CD8+ T Cell Infiltration
This protocol provides a general framework for tracking immune cells in vivo.
-
Animal Model:
-
Use syngeneic tumor models in immunocompetent mice to allow for the study of host immune responses.
-
CD8+ T cells can be isolated from a donor mouse, labeled ex vivo with a near-infrared fluorescent dye (e.g., VivoTag-S 750), and then adoptively transferred into the tumor-bearing mice.
-
-
Treatment and Imaging Schedule:
-
Initiate xevinapant treatment after tumor establishment and adoptive cell transfer.
-
Perform FLI scans at different time points (e.g., 24, 48, 72 hours) after treatment to monitor T cell homing to the tumor.
-
-
Imaging Procedure:
-
Anesthetize the mice.
-
Acquire whole-body fluorescence images using an IVIS with the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Draw ROIs over the tumor and a contralateral background region.
-
Quantify the fluorescence intensity (radiant efficiency) in the ROIs.
-
Calculate the tumor-to-background signal ratio.
-
Expected Quantitative Data from Optical Imaging
| Imaging Modality | Parameter | Day 0 | Day 7 | Day 14 |
| BLI | Tumor Photon Flux (x 10⁶ p/s) | |||
| Vehicle Control | 5 ± 1 | 50 ± 10 | 200 ± 40 | |
| Xevinapant-Treated | 5 ± 1 | 20 ± 5 | 60 ± 15** | |
| FLI | Tumor Fluorescence (Radiant Efficiency) | |||
| Vehicle Control | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.8 ± 0.5 | |
| Xevinapant-Treated | 1.3 ± 0.4 | 3.5 ± 0.8 | 4.2 ± 1.0** | |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes. |
Conclusion
The in vivo imaging techniques described in these application notes provide a powerful toolkit for the preclinical evaluation of xevinapant. PET imaging of apoptosis offers an early and direct measure of the drug's primary mechanism of action. DW-MRI provides a non-invasive biomarker of early therapeutic response that precedes anatomical changes. Optical imaging allows for high-throughput monitoring of tumor growth and the immune-modulating effects of xevinapant. The integration of these imaging modalities can provide a comprehensive understanding of the pharmacodynamics and efficacy of xevinapant, thereby accelerating its clinical development and potential application in cancer therapy.
References
- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESMO 2022 Xevinapant [merckgroup.com]
- 3. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. PET imaging of in vivo caspase-3/7 activity following myocardial ischemia-reperfusion injury with the radiolabeled isatin sulfonamide analogue [18F]WC-4-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 probes for PET imaging of apoptotic tumor response to anticancer therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. PET imaging of in vivo caspase-3/7 activity following myocardial ischemia-reperfusion injury with the radiolabeled isatin sulfonamide analogue [(18)F]WC-4-116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positron Emission Tomography Imaging of Drug-Induced Tumor Apoptosis with a Caspase-Triggered Nano-aggregation Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting and Monitoring Cancer Treatment Response with DW-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioluminescence imaging reveals inhibition of tumor cell proliferation by Alzheimer's amyloid beta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A screening platform for glioma growth and invasion using bioluminescence imaging. Laboratory investigation. [vivo.weill.cornell.edu]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 17. Fluorescence imaging of tumor immune contexture in immune checkpoint blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Label-free imaging of immune cell dynamics in the living retina using adaptive optics | eLife [elifesciences.org]
- 19. Frontiers | In Vivo Imaging Sheds Light on Immune Cell Migration and Function in Cancer [frontiersin.org]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Biomarker Analysis in Debio 1143 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biomarker analysis strategies employed in clinical trials of Debio 1143 (xevinapant), a first-in-class oral antagonist of Inhibitor of Apoptosis Proteins (IAPs). The included protocols offer detailed methodologies for the key experiments cited in publications related to Debio 1143's mechanism of action and clinical efficacy.
Introduction to Debio 1143
Debio 1143 is an orally available small molecule that mimics the endogenous second mitochondrial activator of caspases (SMAC). By binding to and inhibiting multiple IAPs, including cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), Debio 1143 promotes apoptosis in cancer cells and enhances their sensitivity to chemo- and radiotherapy. A key mechanism of action involves the degradation of cIAP1/2, leading to the activation of the non-canonical NF-κB signaling pathway. This dual action of promoting tumor cell death and modulating the tumor microenvironment underscores the importance of robust biomarker analysis in its clinical development.
Key Biomarkers in Debio 1143 Clinical Trials
The clinical development of Debio 1143 has focused on a range of pharmacodynamic and predictive biomarkers to assess target engagement, mechanism of action, and potential for patient stratification. The primary biomarkers of interest include:
-
Target Engagement: cIAP-1 levels in tumor tissue and peripheral blood mononuclear cells (PBMCs).
-
Apoptosis Induction: Cleaved caspase-3 and other markers of programmed cell death.
-
Immune Modulation: Tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, and the expression of immune checkpoint markers such as PD-1 and PD-L1.
-
NF-κB Pathway Activation: Downstream targets and signaling components of the non-canonical NF-κB pathway.
Quantitative Biomarker Data Summary
The following tables summarize key quantitative data from clinical trials investigating Debio 1143, primarily focusing on studies in head and neck squamous cell carcinoma (HNSCC).
Table 1: Clinical Efficacy of Debio 1143 in Combination with Chemoradiotherapy (CRT) in HNSCC (NCT02022098) [1][2][3]
| Endpoint | Debio 1143 + CRT | Placebo + CRT | p-value |
| 18-Month Locoregional Control Rate | 54% | 33% | 0.026 |
| 5-Year Overall Survival (OS) | 53% | 28% | 0.0101 |
| Progression-Free Survival (PFS) at 2 years | 74% | - | - |
| Overall Response Rate (ORR) | 85% | - | - |
| Complete Response (CR) Rate | 69% | - | - |
Table 2: Pharmacodynamic Biomarker Changes with Debio 1143 Treatment in HNSCC [4]
| Biomarker | Tissue/Cell Type | Change Observed |
| cIAP-1 | PBMCs | Median reduction of ~75% at Cycle 1/Day 6 hours |
| MCP-1 (CCL2) | Serum | Trend towards an increase at Cycle 1/Day 1 6 hours and Cycle 1/Day 2 pre-dose |
Signaling Pathway and Experimental Workflow Diagrams
Debio 1143 Mechanism of Action: IAP Inhibition and NF-κB Activation
References
- 1. researchgate.net [researchgate.net]
- 2. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Debio 1143-201 Dose-finding and Efficacy Phase I/II Trial [clin.larvol.com]
- 4. debiopharm.com [debiopharm.com]
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Events of Debio 1143 Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Debio 1143 (xevinapant) in combination therapies. The information is intended to assist in managing and interpreting adverse events encountered during pre-clinical and translational research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Debio 1143?
A1: Debio 1143 is an oral antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1][2] By inhibiting these proteins, Debio 1143 promotes apoptosis (programmed cell death) in cancer cells and enhances their sensitivity to chemo- and radiotherapy.[3][4] It mimics the function of the endogenous protein SMAC/DIABLO, which naturally antagonizes IAPs.[5] This action leads to the activation of caspases, which are key executioner enzymes in the apoptotic process.[6][7] Additionally, Debio 1143 modulates the NF-κB signaling pathway, which can contribute to an anti-tumor immune response.[5][8]
Q2: What are the most common adverse events observed with Debio 1143 in combination with chemoradiotherapy?
A2: In clinical trials combining Debio 1143 with cisplatin-based chemoradiotherapy for locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN), the most frequently reported Grade 3 or worse adverse events include dysphagia (difficulty swallowing), mucositis (inflammation of mucous membranes), and anemia.[6][9]
Q3: How does the safety profile of Debio 1143 combination therapy compare to placebo?
A3: Clinical studies have shown that the addition of Debio 1143 to chemoradiotherapy has a manageable safety profile.[7][10] While there can be an increase in the incidence and severity of certain adverse events like dysphagia and mucositis compared to placebo, the overall rate of serious adverse events has been reported to be similar between the Debio 1143 and placebo groups.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Apoptosis in Cell Culture
Symptoms:
-
A significant decrease in cell viability in Debio 1143-treated groups compared to controls, even at low concentrations.
-
Morphological changes characteristic of apoptosis (cell shrinkage, membrane blebbing) are observed in a large percentage of cells.
Possible Causes:
-
The cell line being used is highly sensitive to IAP inhibition.
-
The concentration of Debio 1143 is too high for the specific cell line.
-
Synergistic effects with other components in the culture medium are enhancing apoptosis.
Troubleshooting Steps:
-
Confirm Apoptosis: Utilize a secondary method to confirm that the observed cell death is indeed apoptosis.
-
Caspase Activity Assay: Measure the activity of executioner caspases (e.g., caspase-3, -7). An increase in caspase activity is a hallmark of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a later-stage marker of apoptosis.
-
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wider range of Debio 1143 concentrations to determine the EC50 (half-maximal effective concentration) for your specific cell line.
-
Review Combination Agents: If using Debio 1143 in combination, evaluate the apoptotic potential of the other agent(s) alone and in combination to identify synergistic toxicity.
-
Control for Off-Target Effects: If possible, use a negative control compound with a similar chemical structure but no IAP inhibitory activity to rule out non-specific cytotoxicity.
Issue 2: Severe Mucositis in Animal Models
Symptoms:
-
Significant weight loss in animals receiving Debio 1143 in combination with radiation or chemotherapy.
-
Visible ulceration, redness, and swelling in the oral cavity or gastrointestinal tract.
-
Reduced food and water intake.
Possible Causes:
-
The dose of Debio 1143, chemotherapy, or radiation is too high for the specific animal strain or model.
-
The combination therapy is leading to a synergistic increase in mucosal toxicity.
Troubleshooting Steps:
-
Refine Dosing Regimen:
-
Dose De-escalation: Reduce the dose of Debio 1143 or the chemotherapeutic agent in a stepwise manner to find a better-tolerated combination.
-
Staggered Dosing: Consider administering Debio 1143 and the cytotoxic agent at different time points to potentially reduce peak toxicity.
-
-
Supportive Care:
-
Dietary Modification: Provide softened or liquid diets to facilitate easier consumption.
-
Hydration: Ensure easy access to water and consider subcutaneous fluid administration if dehydration is observed.
-
Analgesia: Consult with veterinary staff regarding appropriate analgesic use to manage pain and distress.
-
-
Histopathological Analysis: Collect tissue samples from the affected areas for histological examination to understand the severity and nature of the mucosal damage.
-
Biomarker Analysis: Measure inflammatory cytokines in blood or tissue samples to investigate the underlying inflammatory response.
Quantitative Data Summary
Table 1: Grade 3 or Worse Adverse Events in a Phase 2 Study of Debio 1143 with Chemoradiotherapy (CRT) [6]
| Adverse Event | Debio 1143 + CRT Group (n=48) | Placebo + CRT Group (n=47) |
| Dysphagia | 24 (50%) | 10 (21%) |
| Mucositis | 15 (31%) | 10 (21%) |
| Anemia | 17 (35%) | 11 (23%) |
Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric)
Objective: To quantify the activity of executioner caspases in cell lysates as a measure of apoptosis.
Materials:
-
Cells treated with Debio 1143 combination therapy.
-
Control cells (untreated or vehicle-treated).
-
Caspase-3/7 fluorometric assay kit (containing a substrate like Ac-DEVD-AMC).
-
Cell lysis buffer.
-
96-well black, clear-bottom microplate.
-
Fluorometric microplate reader.
Methodology:
-
Cell Lysis:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Reaction:
-
Add the cell lysate to the wells of the 96-well plate.
-
Prepare the caspase substrate solution according to the kit manufacturer's instructions.
-
Add the substrate solution to each well containing cell lysate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[11]
-
-
Data Analysis:
-
Quantify the increase in fluorescence, which is proportional to the caspase activity in the sample.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation in situ, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections.
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).
-
Fluorescence microscope.
Methodology:
-
Fixation and Permeabilization:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples to allow entry of the labeling reagents.[12]
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the kit protocol.
-
Incubate the samples with the TUNEL reaction mixture at 37°C in a humidified chamber.[12]
-
-
Washing:
-
Wash the samples to remove unincorporated nucleotides.
-
-
Counterstaining (Optional):
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells.
-
-
Imaging:
-
Mount the coverslips or tissue sections and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Visualizations
Caption: Debio 1143 Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Assessment.
Caption: Troubleshooting Logic for Severe Mucositis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 8. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Optimizing Debio 1143 Dosage: A Technical Support Guide for Maximal Efficacy and Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Debio 1143 (also known as xevinapant or AT-406) in experimental settings. The information is designed to address specific issues that may be encountered during in vitro and in vivo studies, focusing on maximizing therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Debio 1143?
A1: Debio 1143 is an orally available, small molecule SMAC (Second Mitochondria-derived Activator of Caspase) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] Specifically, it targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) at a low nanomolar level.[1] By mimicking the function of the endogenous protein SMAC/DIABLO, Debio 1143 binds to IAPs, promoting their auto-ubiquitination and subsequent proteasomal degradation.[3][4] This leads to the activation of caspases and induction of apoptosis in cancer cells.[4][5] Furthermore, the degradation of cIAPs by Debio 1143 leads to the activation of the NF-κB signaling pathway, which can promote an anti-tumor immune response.[6][7]
Q2: What is the recommended starting dose for in vivo preclinical studies?
A2: The optimal dose of Debio 1143 in preclinical models can vary depending on the cancer type and the combination agents used. In xenograft models of head and neck squamous cell carcinoma (HNSCC), doses ranging from 30 to 100 mg/kg administered orally have been shown to be effective in combination with radiotherapy, without significant toxicity.[8] It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D) for your specific model.[1]
Q3: How should Debio 1143 be administered in preclinical models?
A3: Debio 1143 is orally bioavailable.[1] In clinical trials, it has been administered as a solution orally or via a feeding tube.[1][9] For preclinical animal studies, oral gavage is a common administration route. The formulation of Debio 1143 for these studies should ensure adequate solubility and stability.
Q4: What are the known toxicities associated with Debio 1143 in clinical trials?
A4: In clinical trials, Debio 1143, particularly in combination with chemoradiotherapy, has been generally well-tolerated.[1] Common adverse events (Grade 3-4) include dysphagia (difficulty swallowing) and mucositis (inflammation of mucous membranes), which are also expected toxicities of chemoradiotherapy in head and neck cancer patients.[1][10] Laboratory abnormalities such as anemia, a decrease in white blood cells, and increased creatinine (B1669602) have also been observed but are generally mild.[1] Dose-limiting toxicities (DLTs) have included grade 3 tubular necrosis, grade 3 increases in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), grade 4 febrile neutropenia, and grade 3 increases in lipase (B570770).[1][10]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low Efficacy (High IC50) | Cell line resistance | - Confirm IAP expression levels in your cell line. Overexpression of cIAPs or XIAP is a key determinant of sensitivity.[2][11]- Consider the TNFα signaling status of your cell line. Some SMAC mimetics require TNFα for maximal activity.[2][3]- Test Debio 1143 in combination with a DNA-damaging agent (e.g., cisplatin) or radiotherapy to assess for synergistic effects.[1][12] |
| Drug instability | - Prepare fresh solutions of Debio 1143 for each experiment.- Verify the solubility of Debio 1143 in your cell culture medium. | |
| Inconsistent Results | Variability in cell culture conditions | - Maintain consistent cell density at the time of treatment.- Ensure uniform drug distribution in multi-well plates. |
| Assay-related issues | - Optimize the timing of your endpoint assessment (e.g., apoptosis, viability) as the effects of Debio 1143 can be time-dependent.[2]- Use multiple, complementary assays to measure cell death and viability. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High Toxicity (Weight loss, morbidity) | Dose is too high for the specific animal model | - Perform a dose-range-finding study to establish the MTD in your model.- Monitor animals daily for clinical signs of toxicity. |
| Formulation or administration issues | - Ensure the vehicle used for oral gavage is well-tolerated.- Confirm accurate dosing and administration technique. | |
| Lack of Tumor Growth Inhibition | Insufficient drug exposure at the tumor site | - Analyze Debio 1143 concentrations in plasma and tumor tissue to confirm adequate bioavailability and tumor penetration.[13]- Consider optimizing the dosing schedule (e.g., more frequent administration). |
| Tumor model resistance | - Investigate potential resistance mechanisms, such as upregulation of compensatory survival pathways.[3]- Evaluate the combination of Debio 1143 with other anti-cancer agents that have different mechanisms of action.[14] |
Quantitative Data Summary
Table 1: Clinical Efficacy of Debio 1143 in Combination with Chemoradiotherapy (CRT) in High-Risk Locally Advanced Squamous Cell Carcinoma of the Head and Neck (LA-SCCHN)
| Endpoint | Debio 1143 + CRT | Placebo + CRT | p-value |
| Locoregional Control (18 months) | 54% | 33% | 0.026 |
| Progression-Free Survival (24 months) | 74% | - | - |
| Overall Response Rate | 85% | - | - |
| Complete Response Rate | 69% | - | - |
| Data from a randomized, phase 2 study.[15][16] |
Table 2: Dose-Limiting Toxicities (DLTs) in Phase I Trial of Debio 1143 with CRT
| Debio 1143 Dose | Number of Patients with DLTs / Total Patients | DLTs Observed |
| 200 mg/day | 2 / 6 | Grade 3 tubular necrosis, Grade 3 AST/ALT increase, Grade 4 febrile neutropenia, Grade 3 lipase increase |
| The 200 mg/day dose was determined to be the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D).[1][10] |
Experimental Protocols
Protocol 1: In Vitro Radiosensitization Assay
-
Cell Plating: Seed cancer cells in 6-well plates at a density determined to yield approximately 50-100 colonies per plate. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a predetermined concentration of Debio 1143 or vehicle control for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose and generate survival curves. Determine the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect of Debio 1143.[2]
Protocol 2: Western Blot for IAP Degradation and Caspase Activation
-
Cell Lysis: Treat cells with Debio 1143 for various time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against cIAP1, XIAP, cleaved caspase-3, and cleaved caspase-8. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein levels.
Visualizations
Caption: Mechanism of action of Debio 1143.
Caption: In vitro radiosensitization experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. debiopharm.com [debiopharm.com]
- 6. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 12. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Assays for IAP Inhibitor Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro assays to assess the activity of Inhibitors of Apoptosis Protein (IAP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IAP inhibitors?
A1: Inhibitor of Apoptosis (IAP) proteins are endogenous regulators that block apoptosis (programmed cell death) primarily by inhibiting caspases, the key executioner enzymes in this process.[1][2] The human IAP family includes members like XIAP, cIAP1, and cIAP2.[1][3] XIAP is a potent direct inhibitor of caspase-3, -7, and -9.[1][2][4] IAP inhibitors, often designed as Smac mimetics, antagonize IAP function, thereby liberating caspases and promoting apoptosis.[2][5][6] Some IAP inhibitors also induce the degradation of cIAP1 and cIAP2, which can lead to the activation of the non-canonical NF-κB pathway and TNFα-mediated apoptosis.[7][8][9]
Q2: Which cell lines are most suitable for IAP inhibitor assays?
A2: The choice of cell line is critical and depends on the specific research question. Ideally, select cell lines with documented overexpression of IAPs (e.g., XIAP, cIAP1/2), as these are more likely to be sensitive to IAP inhibition.[1][10] Some tumor cell lines are sensitized to IAP inhibitors when co-treated with agents like TNFα or TRAIL.[11][12] It is advisable to screen a panel of cell lines to identify those with the desired sensitivity profile.
Q3: What are the essential positive and negative controls for a caspase activity assay?
A3:
-
Positive Control: A known apoptosis inducer (e.g., staurosporine, etoposide) should be used to confirm that the caspase activation pathway is functional in your cell line.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to establish the basal level of caspase activity.
-
Inhibitor Control: A well-characterized pan-caspase inhibitor, such as Z-VAD-FMK, can be used to confirm that the measured activity is indeed caspase-dependent.[13]
Q4: How can I confirm that my IAP inhibitor is engaging its target in the cell?
A4: Target engagement can be confirmed by several methods. A common approach for Smac mimetics that target cIAP1/2 is to perform a Western blot to observe the degradation of cIAP1.[4] For inhibitors targeting XIAP, a co-immunoprecipitation (Co-IP) experiment can be performed to demonstrate the disruption of the XIAP-caspase interaction.[14][15]
Troubleshooting Guide
Problem 1: No or Low Inhibitor Activity Observed in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Suggested Solution |
| Low IAP Expression in Cell Line | Screen different cell lines for high endogenous expression of the target IAP (XIAP, cIAP1/2) using Western blot or qPCR. |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.[13] |
| Cellular Resistance Mechanisms | The chosen cell line may have redundant anti-apoptotic mechanisms (e.g., high Bcl-2 expression). Consider co-treatment with other agents (e.g., TNFα, TRAIL, chemotherapy) to enhance sensitivity.[11][12] |
| Inhibitor Instability or Poor Cell Permeability | Verify the stability of your compound in culture media. If permeability is an issue, consider using a different compound or a formulation that enhances uptake. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free assay with your compound to check for direct effects on the assay reagents. |
Problem 2: High Background or Inconsistent Results in Caspase Activity Assays
| Potential Cause | Suggested Solution |
| Sub-optimal Cell Lysis | Ensure complete cell lysis to release all caspases. Optimize the lysis buffer and incubation time. Keep samples on ice to prevent protein degradation.[16] |
| Protease Contamination | Add a protease inhibitor cocktail to your lysis buffer to prevent non-specific protein degradation that could affect caspase activity. |
| Incorrect Filter Sets (Fluorometric Assays) | Verify that the excitation and emission wavelengths used on the plate reader match the specifications for the fluorogenic substrate (e.g., Ac-DEVD-AMC).[17] |
| Variable Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Inconsistent cell density will lead to variability in the total amount of caspase present. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Problem 3: Difficulty Interpreting Co-Immunoprecipitation (Co-IP) Results
| Potential Cause | Suggested Solution |
| Weak or Transient Protein-Protein Interaction | The interaction between the IAP and its binding partner (e.g., caspase) may be weak or transient. Optimize lysis and wash buffers to be less stringent (e.g., lower salt concentration, milder detergent). Consider in-cell crosslinking before lysis. |
| Antibody Issues (Low Affinity, Non-specific Binding) | Validate your antibody for Co-IP. Use a high-quality antibody specific to the target protein. Include an isotype control antibody to check for non-specific binding to the beads. |
| Insufficient Protein in Lysate | Ensure you start with a sufficient amount of cell lysate to detect the protein complex. Perform a protein quantification assay on your lysate.[16] |
| High Background from Non-specific Binding | Pre-clear the lysate with protein A/G beads before adding the specific antibody. Optimize the number and duration of washes to reduce non-specific binding.[18] |
Key Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the IAP inhibitor and appropriate controls (vehicle, positive control). Incubate for the desired time period (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Culture and Treatment: Seed and treat cells with the IAP inhibitor and controls in a 96-well plate as described for the viability assay.
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer. Incubate on ice for 10-15 minutes.[16][17]
-
Assay Reaction: Transfer the lysate to a black 96-well assay plate. Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in a caspase assay buffer.[17] Add the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[17]
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the lysate and express the activity relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) of XIAP and Caspase-3
-
Cell Lysis: Lyse treated and control cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.[18]
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[18]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against XIAP and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against caspase-3 and XIAP.[14]
Visualizations
Caption: IAP Signaling Pathway in Apoptosis.
Caption: General Experimental Workflow for IAP Inhibitor Testing.
Caption: Troubleshooting Decision Tree for Low Inhibitor Activity.
References
- 1. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. IAP Inhibition [merckgrouponcology.com]
- 11. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. rupress.org [rupress.org]
- 16. mpbio.com [mpbio.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. assaygenie.com [assaygenie.com]
Addressing variability in patient response to Debio 1143
Welcome to the Debio 1143 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability observed in patient and experimental responses to Debio 1143 (also known as xevinapant). Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Debio 1143?
Debio 1143 is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] It functions as a mimetic of the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases).[1] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs such as X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1/2), Debio 1143 relieves their inhibitory effect on caspases, thereby promoting apoptosis.[4] Additionally, inhibition of cIAP1/2 can lead to the activation of the non-canonical NF-κB signaling pathway, which may enhance anti-tumor immunity.[1][5]
Q2: Why was the Phase III TrilynX study for Debio 1143 discontinued (B1498344)?
The Phase III TrilynX study, evaluating Debio 1143 in combination with chemoradiotherapy for unresected locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), was discontinued because a pre-planned interim analysis indicated that the trial was unlikely to meet its primary endpoint of prolonging event-free survival.[6][7] This outcome highlights the significant challenge of patient response variability in the clinical application of IAP inhibitors.
Q3: What are the potential biomarkers for predicting response to Debio 1143?
The identification of reliable predictive biomarkers for Debio 1143 response is an ongoing area of research. Preclinical and exploratory clinical data suggest several potential candidates:
-
cIAP1 Levels: Degradation of cIAP1 in tumor cells or peripheral blood mononuclear cells (PBMCs) upon treatment can serve as a pharmacodynamic biomarker of target engagement.[8][9] However, baseline cIAP1 expression levels may not consistently predict sensitivity.
-
TNF-α Expression: The pro-apoptotic activity of Debio 1143 is often dependent on the presence of Tumor Necrosis Factor-alpha (TNF-α).[5] Tumors with low or absent TNF-α expression may exhibit intrinsic resistance.
-
NF-κB Pathway Status: Alterations in the NF-κB signaling pathway could influence sensitivity to IAP inhibitors. Constitutive activation of NF-κB in some tumors may contribute to resistance.
-
Genetic Alterations in the Apoptosis Pathway: Mutations or expression changes in other apoptosis-related genes (e.g., Bcl-2 family members, caspases) could modulate the cellular response to Debio 1143.
Q4: What are the known or hypothesized mechanisms of resistance to Debio 1143?
Resistance to Debio 1143 and other IAP inhibitors can be multifactorial:
-
Insufficient TNF-α Signaling: As mentioned, a lack of endogenous TNF-α production by tumor cells or immune cells in the tumor microenvironment can render them insensitive to the pro-apoptotic effects of Debio 1143.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of other anti-apoptotic proteins, such as those in the Bcl-2 family, can compensate for the inhibition of IAPs and prevent cell death.
-
Alterations in the NF-κB Pathway: While Debio 1143 can activate the non-canonical NF-κB pathway to promote an anti-tumor immune response, constitutive activation of the canonical NF-κB pathway can promote cell survival and resistance.
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters could potentially reduce the intracellular concentration of Debio 1143.
Troubleshooting Guides for In Vitro Experiments
General Cell Viability Assays (e.g., MTT, MTS)
| Issue | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each set of replicates. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| IC50 value is higher than expected | Incorrect drug concentration | Verify the stock solution concentration and serial dilutions. |
| Cell line is resistant | Consider using a combination treatment (e.g., with TNF-α or a chemotherapeutic agent) to sensitize the cells. | |
| Short incubation time | Extend the incubation period with Debio 1143 (e.g., 48-72 hours). | |
| No significant effect on cell viability | Cell line may have intrinsic resistance mechanisms | Analyze baseline expression of IAPs and TNF-α. Consider using a different cell line known to be sensitive. |
| Debio 1143 degradation | Prepare fresh drug dilutions for each experiment. |
Caspase Activity Assays (e.g., Caspase-Glo® 3/7, colorimetric DEVD-pNA)
| Issue | Potential Cause | Troubleshooting Step |
| Low or no caspase activity detected | Insufficient apoptosis induction | Optimize the concentration of Debio 1143 and incubation time. |
| Inactive caspases in lysate | Prepare fresh cell lysates and keep them on ice. Ensure the lysis buffer contains a reducing agent like DTT.[10] | |
| Incorrect assay buffer pH | Verify that the assay buffer pH is within the optimal range for caspase activity (typically pH 7.2-7.5).[10] | |
| High background signal | Non-specific substrate cleavage | Include a negative control with a specific caspase inhibitor (e.g., Ac-DEVD-CHO) to confirm specificity.[10] |
| Contamination of reagents | Use fresh, sterile reagents. |
NF-κB Reporter Assays
| Issue | Potential Cause | Troubleshooting Step |
| No induction of reporter activity | Cell line unresponsive to non-canonical NF-κB activation | Use a positive control known to activate the non-canonical pathway (e.g., LTβR agonist). |
| Insufficient incubation time | Optimize the incubation time with Debio 1143 (may require 24 hours or longer).[11] | |
| High basal reporter activity | Constitutive NF-κB activation in the cell line | Use a cell line with low basal NF-κB activity. |
| Reporter plasmid instability | If using a stably transfected cell line, periodically re-select with the appropriate antibiotic. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Debio 1143 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MDA-MB-231 | Breast Cancer | 144 | Monotherapy |
| SK-OV-3 | Ovarian Cancer | 142 | Monotherapy |
This table presents a selection of publicly available IC50 values. These values can vary depending on the specific assay conditions and should be determined empirically in your experimental system.
Table 2: Key Findings from the Phase II Study of Debio 1143 in LA SCCHN
| Endpoint | Debio 1143 + CRT | Placebo + CRT | Hazard Ratio (95% CI) | p-value |
| 3-Year Overall Survival Rate | 66% | 51% | 0.49 (0.26-0.92) | 0.0261 |
| 5-Year Overall Survival Rate | 53% | 28% | 0.47 (0.27-0.84) | 0.0101 |
| 18-Month Locoregional Control | 54% | 33% | OR: 2.69 (1.13-6.42) | 0.026 |
Data from the randomized, double-blind, phase II study in patients with unresected LA SCCHN.[3][12][13][14]
Experimental Protocols
Protocol: Western Blot for cIAP1 Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of Debio 1143 for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cIAP1 (e.g., Abcam #ab108361) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the cIAP1 signal to the loading control to determine the extent of degradation.
Protocol: Colorimetric Caspase-3 Activity Assay
-
Sample Preparation:
-
Induce apoptosis in cells by treating with Debio 1143 for the desired time. Include an untreated control.
-
Pellet 1-5 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.[10]
-
-
Assay Procedure (96-well plate):
-
Dilute 50-200 µg of protein to 50 µL with cell lysis buffer for each sample.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a blank well with lysis buffer but no lysate) from all samples.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.[10]
-
Visualizations
References
- 1. Potential problems inherent in cell-based stable NF-κB–GFP reporter systems [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. debiopharm.com [debiopharm.com]
- 6. Xevinapant Update [emdgroup.com]
- 7. Merck KGaA’s xevinapant gets SMACked down | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. debiopharm.com [debiopharm.com]
- 9. debiopharm.com [debiopharm.com]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Debiopharm's IAP Antagonist Significantly Improves Overall Survival of High-Risk Head & Neck Cancer Patients - BioSpace [biospace.com]
- 13. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2022-09-07 ESMO 2022 xevinapant Five Year Data [emdserono.com]
Technical Support Center: Troubleshooting Cell Culture Contamination in CP-LC-1143 Experiments
Welcome to the technical support center for CP-LC-1143 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and resolving common cell culture contamination issues.
Frequently Asked Questions (FAQs)
Q1: My this compound cells are growing slowly and look unhealthy. What could be the cause?
A1: Slow growth and poor cell health can be indicative of several issues, with contamination being a primary suspect. Contaminants can be biological, such as bacteria, fungi, mycoplasma, or even cross-contamination with another cell line.[1][2] It is crucial to systematically investigate these possibilities. We recommend starting with a visual inspection for common microbial contaminants and then proceeding to more specific tests if the cause is not immediately apparent.
Q2: I see small, dark, motile particles in my this compound culture medium. What are they?
A2: The presence of small, motile particles is a classic sign of bacterial contamination.[2] You may also observe a sudden drop in the pH of your culture medium, causing the phenol (B47542) red indicator to turn yellow, and the medium may appear cloudy or turbid.[2][3]
Q3: My culture medium has become cloudy and has a web-like or fuzzy appearance. What type of contamination is this?
A3: A web-like or fuzzy appearance, often accompanied by turbidity, is characteristic of fungal (mold) contamination.[2] Fungal contaminants can be introduced through airborne spores, so it is essential to maintain strict aseptic technique.[1]
Q4: The culture medium is turbid, but I don't see any filamentous growth. What could it be?
A4: Turbidity without filamentous structures often points towards a yeast contamination. Under a microscope, yeast will appear as individual spherical or ovoid particles, sometimes in the process of budding.[2]
Q5: My this compound cells look fine, but my experimental results are inconsistent. Could there be a hidden contaminant?
A5: Yes, this is a common scenario with mycoplasma contamination. Mycoplasmas are very small bacteria that lack a cell wall and often do not cause visible signs of contamination like turbidity or pH changes.[1] However, they can significantly alter cell metabolism, growth, and gene expression, leading to unreliable and irreproducible experimental results.[1] Routine testing for mycoplasma is highly recommended.
Q6: What is cell line cross-contamination, and why is it a concern?
A6: Cell line cross-contamination occurs when a different, often more aggressive, cell line is accidentally introduced into your culture. This can lead to the original cell line being overgrown and replaced. It is a significant issue in biomedical research, with estimates suggesting that 15-36% of cell lines may be misidentified.[4] Using a misidentified cell line can invalidate research findings.
Troubleshooting Guides
Guide 1: Initial Contamination Assessment
This guide will help you perform a preliminary assessment of your this compound cell culture to identify potential contamination.
-
Visual Inspection:
-
Clarity of Medium: Observe the culture medium for any signs of turbidity or cloudiness. Bacterial and yeast contaminations often cause the medium to become cloudy.[2][3]
-
Color of Medium: Note any changes in the medium's color. A rapid shift to yellow indicates a drop in pH, often due to bacterial contamination. A shift to a fuchsia or purple color can indicate a rise in pH, which may occur with some fungal contaminations.
-
Surface Film/Growth: Check for any film on the surface of the medium or visible clumps, which can be indicative of fungal growth.[2]
-
-
Microscopic Examination:
-
Use a phase-contrast microscope to examine your cells.
-
Bacteria: Look for small, distinct, motile particles between your cells. They can appear as spheres (cocci) or rods (bacilli).
-
Yeast: Look for individual, ovoid, or spherical particles that may be budding.[2]
-
Fungi (Mold): Look for thin, filamentous structures (hyphae) that can form a network.
-
If you observe any of these signs, it is highly likely that your culture is contaminated.
Guide 2: Responding to a Contamination Event
If you have confirmed a contamination, follow these steps:
-
Isolate the Contaminated Culture: Immediately separate the contaminated flask(s) from other cultures to prevent the spread of the contaminant.
-
Discard Contaminated Materials: The most reliable way to deal with a contaminated culture is to discard it. Autoclave all contaminated flasks, media, and any other materials that have come into contact with the culture before disposal.
-
Thoroughly Clean and Disinfect:
-
Clean the biological safety cabinet (BSC) and incubator thoroughly with a disinfectant effective against the identified contaminant. 70% ethanol (B145695) is commonly used, but for more resistant organisms or spores, a stronger disinfectant may be necessary.
-
Empty and clean water baths, as they can be a source of contamination.
-
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel to identify and correct any potential breaches in sterile procedure.
-
Start with a Fresh Stock: Thaw a new, cryopreserved vial of this compound cells that has been previously tested and confirmed to be free of contamination.
Data Presentation
Table 1: Comparison of Mycoplasma Detection Methods
| Detection Method | Principle | Sensitivity | Specificity | Speed |
| Microbiological Culture | Growth of mycoplasma on selective agar | High | High | Slow (up to 4 weeks) |
| Indirect DNA Staining (DAPI/Hoechst) | Staining of mycoplasma DNA after co-culture with an indicator cell line | High (100%) | High (100%) | Moderate (days) |
| Direct DNA Staining (DAPI/Hoechst) | Direct staining of mycoplasma DNA in the cell culture sample | Moderate (87%) | High (94%) | Fast (hours) |
| PCR | Amplification of mycoplasma-specific DNA | Very High | High (98%) | Fast (hours) |
| ELISA | Detection of mycoplasma antigens | Moderate (72%) | High (100%) | Fast (hours) |
| Biochemical Assay (e.g., 6-MPDR) | Detection of mycoplasma-specific enzyme activity | Moderate (75%) | Moderate (90%) | Fast (hours) |
Data compiled from a comparative analysis of different mycoplasma detection assays.[5]
Table 2: Efficacy of Mycoplasma Elimination Antibiotics
| Antibiotic Regimen | Class | Treatment Duration | Elimination Rate |
| Mycoplasma Removal Agent | Quinolone | 1 week | 66-85% |
| Enrofloxacin | Quinolone | 1 week | 66-85% |
| Sparfloxacin | Quinolone | 1 week | 66-85% |
| Ciprofloxacin | Quinolone | 2 weeks | 66-85% |
| BM-Cyclin (Tiamulin & Minocycline) | Pleuromutilin & Tetracycline | 3 weeks | 66-85% |
| Plasmocin™ | Macrolide & Quinolone | 2 weeks | High |
Data from a study on the elimination of mycoplasma from continuous cell lines.[6] It is important to note that antibiotic resistance can occur in 7-21% of cases, and cytotoxicity leading to cell death can occur in 3-11% of treated cultures.[6]
Table 3: Incidence of Cell Culture Contamination
| Contaminant Type | Reported Incidence Rate | Key Points |
| Mycoplasma | 5% - 30% | Often goes undetected visually. |
| Cell Line Misidentification/Cross-Contamination | 15% - 36% | A significant and persistent problem in research.[4] |
| Bacterial Contamination | Varies widely | One of the most common types of contamination. |
| Fungal/Yeast Contamination | Varies widely | Can be introduced through airborne spores. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for the detection of mycoplasma DNA in cell culture supernatant using PCR.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers (forward and reverse)
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Positive control (mycoplasma DNA)
-
Negative control (nuclease-free water)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Sample Preparation:
-
Collect 100 µL of cell culture supernatant from a culture that is 80-100% confluent.
-
Heat the sample at 95°C for 5 minutes to lyse any mycoplasma and release their DNA.
-
Centrifuge the sample at maximum speed for 2 minutes to pellet cell debris. The supernatant will be used as the PCR template.
-
-
PCR Reaction Setup:
-
In a PCR tube, prepare the reaction mix according to the manufacturer's instructions. A typical reaction includes:
-
PCR Master Mix
-
Forward Primer
-
Reverse Primer
-
Sample supernatant (template)
-
Nuclease-free water to the final volume
-
-
Prepare a positive control reaction using known mycoplasma DNA and a negative control reaction using nuclease-free water instead of the sample.
-
-
Thermal Cycling:
-
Place the PCR tubes in a thermal cycler and run a program with the following general steps:
-
Initial denaturation (e.g., 95°C for 3-5 minutes)
-
30-40 cycles of:
-
Denaturation (e.g., 95°C for 15-30 seconds)
-
Annealing (e.g., 55°C for 15-30 seconds)
-
Extension (e.g., 72°C for 15-60 seconds, depending on the expected product size)
-
-
Final extension (e.g., 72°C for 5-10 minutes)
-
-
-
Gel Electrophoresis:
-
Analyze the PCR products by running them on an agarose gel.
-
A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination. The positive and negative controls should yield the expected results for the assay to be valid.
-
Protocol 2: Sterility Testing for Bacterial and Fungal Contamination
This protocol is for detecting low-level bacterial and fungal contamination.
Materials:
-
Cell culture sample (to be tested without antibiotics for at least two passages)
-
Tryptone Soy Broth (TSB) for aerobic bacteria and fungi
-
Thioglycollate Medium (Thio) for anaerobic and aerobic bacteria
-
Positive control organisms (e.g., Bacillus subtilis, Candida albicans, Clostridium sporogenes)
-
Sterile PBS (negative control)
-
Incubators at 22°C and 32°C
Procedure:
-
Inoculation:
-
Inoculate two tubes of TSB and two tubes of Thio medium with 1.5 mL of the cell culture sample.
-
Inoculate separate sets of TSB and Thio tubes with the positive control organisms.
-
Inoculate a final set of TSB and Thio tubes with 1.5 mL of sterile PBS as a negative control.
-
-
Incubation:
-
Incubate the TSB tubes at 22°C.
-
Incubate the Thio tubes at 32°C.
-
-
Observation:
-
Examine all tubes for turbidity (cloudiness) on days 3, 7, and 14.
-
Positive Result: Turbidity in the test sample tubes indicates contamination.
-
Negative Result: The test sample tubes remain clear.
-
Valid Test: The positive control tubes must show turbidity, and the negative control tubes must remain clear.[7]
-
Protocol 3: Cell Line Authentication by Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines.
Principle:
Short Tandem Repeats are short, repetitive DNA sequences that vary in length between individuals. By amplifying multiple STR loci using PCR with fluorescently labeled primers, a unique genetic "fingerprint" for a cell line can be generated.
General Workflow:
-
DNA Extraction: Isolate genomic DNA from a pellet of your this compound cells.
-
PCR Amplification:
-
Use a commercial STR profiling kit that co-amplifies multiple STR loci and the amelogenin gene (for sex determination) in a single PCR reaction.
-
The primers in these kits are labeled with different fluorescent dyes.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
A laser excites the fluorescent dyes, and a detector records the emitted light.
-
-
Data Analysis:
-
Software is used to determine the size of the fragments for each STR locus.
-
The resulting STR profile is a series of numbers representing the number of repeats at each locus.
-
-
Database Comparison:
-
Compare the obtained STR profile with the reference profile for this compound from a reputable cell bank (e.g., ATCC, DSMZ).
-
A match confirms the identity of your cell line. A mismatch indicates cross-contamination or misidentification.
-
Visualizations
Caption: Troubleshooting workflow for suspected cell culture contamination.
Caption: Workflow for the detection and elimination of mycoplasma.
Caption: Workflow for cell line authentication using STR profiling.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity and specificity of five different mycoplasma detection assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Synergistic Effects of Debio 1143 and Radiotherapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Debio 1143 in combination with radiotherapy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action by which Debio 1143 enhances the efficacy of radiotherapy?
A1: Debio 1143, also known as xevinapant, is a potent, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and cIAP-2.[1][2][3] Its synergistic effect with radiotherapy stems from a dual mechanism of action:
-
Promotion of Apoptosis: By inhibiting IAPs, Debio 1143 restores caspase activity, thereby lowering the threshold for radiation-induced cancer cell death (apoptosis).[1][4][5] This is mediated through both the intrinsic and extrinsic apoptotic pathways.[3][4][6]
-
Immunity Enhancement: Debio 1143 modulates the tumor microenvironment by activating the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α.[1][2][7] This enhances tumor-specific adaptive immunity, including the activation and infiltration of CD8+ T cells, which are crucial for attacking cancer cells.[1][7][8]
Q2: What is the recommended phase II dose (RP2D) of Debio 1143 when combined with chemoradiotherapy?
A2: In clinical trials for locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN), the recommended phase II dose of Debio 1143 is 200 mg/day.[1][2][9] This is typically administered for 14 days every 3 weeks in combination with concomitant high-dose cisplatin (B142131) chemoradiotherapy.[1][2][9]
Q3: What are the expected pharmacodynamic effects of Debio 1143 in preclinical or clinical samples?
A3: The primary pharmacodynamic effect of Debio 1143 is the degradation of cIAP-1.[1][6] This can be measured in tumor biopsies and peripheral blood mononuclear cells (PBMCs).[1][3][6] Downstream effects include an increase in cleaved caspase-3, indicating apoptosis, and modulation of NF-κB signaling, which can be assessed by measuring levels of NF-κB-induced chemokines like MCP-1 (CCL2).[2][6]
Q4: In which cancer types has the synergy between Debio 1143 and radiotherapy been demonstrated?
A4: The synergistic effect of Debio 1143 and radiotherapy has been most extensively studied and demonstrated in head and neck squamous cell carcinoma (HNSCC).[1][2][8][10] Preclinical studies have also shown promising results in non-small cell lung cancer (NSCLC) and other solid tumors.[7][11]
Troubleshooting Guide
Problem 1: Suboptimal or no synergistic effect observed when combining Debio 1143 and radiotherapy in vitro.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Some cancer cell lines may be inherently resistant to IAP antagonists.[11] Screen a panel of cell lines to identify sensitive models. Evaluate baseline expression levels of IAPs (XIAP, cIAP-1, cIAP-2). |
| Incorrect drug concentration | Perform a dose-response curve for Debio 1143 alone to determine the IC50 for your cell line. The synergistic effect is often observed at concentrations below the single-agent IC50. |
| Inappropriate timing of administration | The sequence of administration can be critical. Pre-treatment with Debio 1143 for 24-48 hours before irradiation is a common starting point to allow for IAP degradation.[11] Test different pre-incubation times. |
| Lack of autocrine TNF-α signaling | The radiosensitizing effect of Debio 1143 can be TNF-α dependent.[8][10] Measure TNF-α levels in the cell culture supernatant. Consider adding exogenous TNF-α to the culture medium to enhance the effect, particularly in resistant cell lines.[11] |
Problem 2: High toxicity or adverse events observed in in vivo models.
| Possible Cause | Troubleshooting Step |
| Debio 1143 dose too high | While the clinical RP2D is 200 mg/day, the optimal dose in preclinical models may vary. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Enhanced radiosensitization of normal tissues | Monitor for signs of radiation-induced toxicity, such as mucositis and dysphagia, which can be exacerbated by Debio 1143.[2] Consider reducing the radiation dose or using more targeted radiation techniques if possible. |
| Off-target effects | Monitor for common adverse events reported in clinical trials, such as anemia, dysphagia, and mucositis.[9][12] Implement supportive care measures as needed. |
Problem 3: Difficulty in assessing the immune-modulatory effects of the combination therapy.
| Possible Cause | Troubleshooting Step |
| Inappropriate in vivo model | Immunocompetent mouse models (syngeneic) are essential to study the effects on the tumor microenvironment and anti-tumor immunity.[7] |
| Timing of sample collection | Immune cell infiltration and cytokine production are dynamic processes. Collect tumors and relevant tissues at different time points post-treatment to capture the peak response. |
| Insufficient markers for analysis | Use multi-parameter flow cytometry to analyze tumor-infiltrating lymphocytes (CD4+, CD8+ T cells), myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs).[7] Measure cytokine levels (TNF-α, IFN-γ) in the tumor microenvironment and serum by ELISA or RT-PCR.[7] |
Data Presentation
Table 1: Summary of Key Preclinical and Clinical Findings for Debio 1143 and Radiotherapy Combination
| Parameter | Finding | Cancer Model | Reference |
| In Vitro Radiosensitization | Enhanced intrinsic radiation sensitivity in 5/6 HNSCC cell lines. | HNSCC Cell Lines | [10] |
| Dose Enhancement Ratio (DER) of 2.19 in sensitive NSCLC cells. | NSCLC Cell Lines (HCC193) | [11] | |
| In Vivo Tumor Response | Complete tumor regression in 8/10 FaDu-xenografted mice. | HNSCC Xenograft (FaDu) | [10] |
| Significantly delayed tumor growth and some complete responses. | Lung Cancer Syngeneic Model (LLC-OVA) | [7] | |
| Clinical Efficacy (Phase II) | Locoregional control at 18 months: 54% with Debio 1143 vs. 33% with placebo. | LA-SCCHN Patients | [12][13] |
| Progression-free survival at 24 months: 74%. | LA-SCCHN Patients | [2][9] | |
| Recommended Phase II Dose | 200 mg/day for 14 days every 3 weeks. | LA-SCCHN Patients | [1][2][9] |
Table 2: Common Grade 3-4 Adverse Events in Patients Receiving Debio 1143 with Chemoradiotherapy
| Adverse Event | Debio 1143 Group (%) | Placebo Group (%) | Reference |
| Dysphagia | 50 | 21 | [12] |
| Mucositis | 31 | 21 | [12] |
| Anemia | 35 | 23 | [12] |
Experimental Protocols
Protocol 1: In Vitro Radiosensitization Assay (Clonogenic Survival)
-
Cell Seeding: Plate cells at a density determined to yield 50-100 colonies per dish for each treatment condition. Allow cells to attach overnight.
-
Debio 1143 Treatment: Treat cells with varying concentrations of Debio 1143 or vehicle control for 24-48 hours.
-
Irradiation: Irradiate the cells with a single dose of 2, 4, 6, or 8 Gy using a calibrated radiation source.
-
Colony Formation: Incubate the cells for 10-14 days, allowing for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves. Determine the Dose Enhancement Ratio (DER).
Protocol 2: In Vivo Tumor Growth Delay Study
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle, Debio 1143 alone, radiotherapy alone, and Debio 1143 + radiotherapy.
-
Drug Administration: Administer Debio 1143 orally at the predetermined dose and schedule.
-
Radiotherapy: Deliver a fractionated dose of radiation to the tumor.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare treatment efficacy.
Protocol 3: Pharmacodynamic Analysis of cIAP-1 Degradation
-
Sample Collection: Collect tumor biopsies or PBMCs at baseline and at various time points after Debio 1143 administration.
-
Protein Extraction: Lyse the cells or tissues to extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cIAP-1 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the signal using an appropriate imaging system.
-
-
Quantification: Quantify the band intensity and normalize the cIAP-1 signal to the loading control to determine the extent of degradation.
Mandatory Visualizations
References
- 1. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. debiopharm.com [debiopharm.com]
- 4. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. debiopharm.com [debiopharm.com]
- 6. debiopharm.com [debiopharm.com]
- 7. SMAC Mimetic Debio 1143 and Ablative Radiation Therapy Synergize to Enhance Antitumor Immunity against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Off-target effects of xevinapant in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with xevinapant (also known as Debio 1143 or AT-406) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for xevinapant?
A1: Xevinapant is an orally available, small-molecule mimetic of the natural second mitochondrial-derived activator of caspases (Smac).[1] Its primary mechanism of action is the inhibition of Inhibitor of Apoptosis Proteins (IAPs), specifically the X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[1][2] By binding to the Smac binding groove on these IAPs, xevinapant prevents them from inhibiting caspases, thereby promoting apoptosis (programmed cell death).[1] This action can sensitize cancer cells to other treatments like chemotherapy and radiotherapy.[1]
Q2: What are the known binding affinities of xevinapant for its primary targets?
A2: Xevinapant has been shown to bind to the BIR3 domains of XIAP, cIAP1, and cIAP2 with high affinity. The reported inhibition constants (Ki) are summarized in the table below.
Q3: Are there any known off-target effects of xevinapant observed in preclinical studies?
A3: Yes, preclinical studies have suggested several off-target or unintended effects of xevinapant. These include:
-
Immunosuppressive Effects: In combination with chemoradiotherapy (CRT), xevinapant has been observed to have a net immunosuppressive effect on the tumor microenvironment. This can manifest as a reduction in the numbers of cytotoxic CD8+ T cells and Natural Killer (NK) cells, and a downregulation of immune-related gene expression.
-
Effects on DNA Damage Repair: Some evidence suggests that xevinapant may have an additional effect on DNA damage repair and other cell inactivation mechanisms beyond its established role in apoptosis and necroptosis.[3] The precise molecular pathways involved are still under investigation.
-
Modulation of the NF-κB Pathway: While mechanistically linked to its on-target inhibition of cIAP1/2, the resulting activation of the non-canonical NF-κB signaling pathway can have broad downstream effects.[4] This can lead to the production of various inflammatory cytokines and modulate the tumor microenvironment in complex ways that may extend beyond direct tumor cell killing.[4]
Q4: Has xevinapant been investigated in combination with other therapies in preclinical models?
A4: Yes, xevinapant has been extensively studied in combination with standard-of-care treatments. Preclinical data provided a strong rationale for combining xevinapant with chemoradiotherapy (CRT) or radiotherapy alone, particularly in head and neck squamous cell carcinoma (HNSCC).[4] These studies have shown that xevinapant can have synergistic or additive anti-tumor activity with chemotherapy and radiotherapy.[4]
Troubleshooting Guides
Problem 1: Inconsistent or lower than expected apoptosis induction in cancer cell lines.
-
Possible Cause 1: Low IAP Expression. The efficacy of xevinapant is dependent on the expression levels of its target IAPs (XIAP, cIAP1, cIAP2) in the cancer cells. Cell lines with low or absent IAP expression may be less sensitive to xevinapant-induced apoptosis.
-
Troubleshooting Step: Before initiating experiments, perform baseline characterization of your cell lines to determine the expression levels of XIAP, cIAP1, and cIAP2 using techniques like Western blotting or qPCR.
-
-
Possible Cause 2: Inactive Apoptosis Pathway Components. Downstream components of the apoptotic signaling pathway may be mutated or inactive in your cell line, rendering it resistant to apoptosis even with IAP inhibition.
-
Troubleshooting Step: Verify the functionality of key apoptosis proteins like caspases in your cell line using appropriate positive controls.
-
-
Possible Cause 3: Drug Concentration and Treatment Duration. The concentration of xevinapant and the duration of treatment may not be optimal for your specific cell line.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal experimental conditions for your cell line. Refer to the table below for reported IC50 values in some cell lines as a starting point.
-
Problem 2: Observing unexpected changes in immune cell populations or cytokine profiles in in vivo models.
-
Possible Cause: On-target mediated off-target effects. As mentioned in the FAQs, xevinapant's inhibition of cIAP1/2 can lead to the activation of the non-canonical NF-κB pathway, which in turn can modulate the expression of various cytokines and influence immune cell function. This can sometimes lead to an immunosuppressive microenvironment.
-
Troubleshooting Step 1: When conducting in vivo studies, it is crucial to include comprehensive immune monitoring. This should involve flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) and splenocytes to characterize major immune cell populations (CD4+ T cells, CD8+ T cells, NK cells, macrophages, etc.).
-
Troubleshooting Step 2: Perform cytokine profiling of the tumor microenvironment and plasma to assess the impact of xevinapant on the inflammatory milieu.
-
Troubleshooting Step 3: Consider including immune checkpoint inhibitors in your experimental design to see if they can counteract any observed immunosuppressive effects.
-
Problem 3: Difficulty replicating radiosensitizing or chemosensitizing effects.
-
Possible Cause 1: Scheduling of Drug Administration and Radiation/Chemotherapy. The timing of xevinapant administration relative to radiation or chemotherapy is critical for achieving a synergistic effect.
-
Troubleshooting Step: In your experimental design, test different administration schedules, such as pre-treatment with xevinapant for a specific duration before applying radiation or chemotherapy.
-
-
Possible Cause 2: Sub-optimal Dosing. The doses of xevinapant, radiation, or the chemotherapeutic agent may not be in the synergistic range.
-
Troubleshooting Step: Conduct a matrix experiment with varying doses of xevinapant and the combination agent to identify the optimal synergistic concentrations/doses.
-
Quantitative Data Summary
Table 1: On-Target Binding Affinity of Xevinapant
| Target Protein | Inhibition Constant (Ki) |
| cIAP1-BIR3 | 1.9 nM |
| cIAP2-BIR3 | 5.1 nM |
| XIAP-BIR3 | 66.4 nM |
Table 2: In Vitro Anti-proliferative Activity of Xevinapant in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| MDA-MB-231 | Breast Cancer | 144 nM |
| SK-OV-3 | Ovarian Cancer | 142 nM |
Experimental Protocols
Protocol 1: Western Blot for IAP Expression
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against XIAP, cIAP1, or cIAP2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors from preclinical models and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, NK1.1).
-
Intracellular Staining (Optional): For intracellular targets like transcription factors or cytokines, fix and permeabilize the cells before staining with specific antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Visualizations
Caption: On-target mechanism of xevinapant in promoting apoptosis.
Caption: Xevinapant-mediated activation of the non-canonical NF-κB pathway.
Caption: Workflow for monitoring immune-related off-target effects.
References
- 1. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Stability and storage considerations for Debio 1143 research samples
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Debio 1143 (also known as Xevinapant, AT-406, or SM-406). Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols related to the stability and storage of Debio 1143 research samples.
Frequently Asked Questions (FAQs)
Q1: What is Debio 1143 and what is its mechanism of action?
A1: Debio 1143 is a potent, orally available, small-molecule Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] It targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), thereby promoting apoptosis (programmed cell death) in cancer cells.[3][4] By inhibiting IAPs, Debio 1143 facilitates the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[5][6] Specifically, Debio 1143 induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, leading to the activation of the non-canonical NF-κB signaling pathway.[5][7]
Q2: How should I store Debio 1143 research samples?
A2: Proper storage of Debio 1143 is critical to maintain its stability and activity. Recommendations for both solid (powder) and solution forms are provided in the tables below. It is crucial to prevent moisture contamination for the solid form and to avoid repeated freeze-thaw cycles for solutions.[8]
Q3: In what solvents can I dissolve Debio 1143?
A3: Debio 1143 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[8] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is Debio 1143 stable in solution?
A4: While specific degradation kinetics are not widely published, stock solutions of Debio 1143 in anhydrous DMSO are stable for up to one year when stored at -80°C.[8] For short-term storage, aliquots can be kept at -20°C. It is best practice to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.
Stability and Storage Data
The following tables summarize the recommended storage conditions and solubility for Debio 1143.
Table 1: Recommended Storage Conditions for Debio 1143
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years[8] | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (DMSO) | -80°C | Up to 1 year[8] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term storage of working aliquots. |
Table 2: Solubility of Debio 1143
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (35.61 mM)[8] | Sonication is recommended to aid dissolution.[8] |
| Ethanol | 93 mg/mL (165.57 mM)[8] | Sonication is recommended to aid dissolution.[8] |
| Aqueous Buffer | Poorly soluble | Prepare a concentrated stock in an organic solvent first. |
Experimental Protocols & Workflows
Signaling Pathway of Debio 1143
Debio 1143 acts by mimicking the endogenous protein Smac/DIABLO, which is a natural antagonist of IAPs. The diagram below illustrates the mechanism by which Debio 1143 induces cIAP1 degradation and promotes apoptosis.
Caption: Mechanism of action of Debio 1143 as an IAP antagonist.
Experimental Workflow: Assessing cIAP1 Degradation
This workflow outlines the key steps to evaluate the efficacy of Debio 1143 in inducing the degradation of its target protein, cIAP1, in a cancer cell line.
Caption: General workflow for a cIAP1 degradation assay.
Protocol: Western Blot for cIAP1 Detection
This protocol provides a general procedure for detecting cIAP1 levels in cell lysates following treatment with Debio 1143.
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired concentrations of Debio 1143 or vehicle control (e.g., DMSO) for the indicated time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 (e.g., from Cell Signaling Technology or R&D Systems) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for cIAP1 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the cIAP1 signal to the loading control signal for each sample.
-
Compare the normalized cIAP1 levels in Debio 1143-treated samples to the vehicle-treated control to determine the extent of degradation.
-
Troubleshooting Guide
Issue: Debio 1143 precipitates out of solution upon dilution in aqueous buffer.
-
Possible Cause: The aqueous solubility limit of Debio 1143 has been exceeded.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.1%).
-
Try vortexing the solution during the dilution step to improve mixing.
-
Consider using a different final buffer or adding a small amount of a non-ionic surfactant like Tween-20 (check for compatibility with your assay).
-
Perform a serial dilution in the organic solvent before the final dilution into the aqueous buffer.
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Degradation of Debio 1143 stock solution.
-
Solution 1:
-
Ensure stock solutions are stored correctly at -80°C in single-use aliquots.
-
Avoid repeated freeze-thaw cycles.
-
Prepare fresh working dilutions for each experiment from a new aliquot of the stock solution.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution 2:
-
Standardize cell passage number and seeding density.
-
Ensure consistent incubation times and conditions.
-
Regularly test for mycoplasma contamination.
-
Issue: No significant cIAP1 degradation is observed after treatment.
-
Possible Cause 1: Insufficient concentration or treatment time.
-
Solution 1:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Debio 1143 has been shown to induce cIAP1 degradation at nanomolar concentrations.[9]
-
-
Possible Cause 2: The chosen cell line is resistant or does not express sufficient levels of cIAP1.
-
Solution 2:
-
Confirm cIAP1 expression in your cell line by Western blot before starting the experiment.
-
Consider using a different cell line known to be sensitive to Smac mimetics (e.g., MDA-MB-231, SK-OV-3).[9]
-
-
Possible Cause 3: Issues with the Western blot protocol.
-
Solution 3:
-
Verify the quality and specificity of your primary antibody for cIAP1.
-
Ensure complete protein transfer from the gel to the membrane.
-
Optimize antibody concentrations and incubation times.
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for common Debio 1143 experimental issues.
References
- 1. Xevinapant - MedChem Express [bioscience.co.uk]
- 2. ESMO 2022 Xevinapant [merckgroup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate | PLOS One [journals.plos.org]
- 6. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xevinapant | IAP | TargetMol [targetmol.com]
- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating Debio 1143's Role in Enhancing Anti-Tumor Immunity: A Comparative Guide
Debio 1143 (Xevinapant), a potent and orally available antagonist of Inhibitor of Apoptosis Proteins (IAPs), has emerged as a promising agent for enhancing anti-tumor immunity, particularly in combination with standard cancer therapies. This guide provides a comprehensive comparison of Debio 1143 with other IAP inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: A Dual Assault on Cancer
Debio 1143 functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, targeting key IAPs including cIAP1, cIAP2, and XIAP.[1] By antagonizing these proteins, which are often overexpressed in cancer cells to evade apoptosis, Debio 1143 promotes programmed cell death.[2][3] Its mechanism involves both the intrinsic and extrinsic apoptotic pathways.[4]
Furthermore, Debio 1143 plays a crucial role in modulating the tumor microenvironment to favor an anti-tumor immune response. By inducing the degradation of cIAP1 and cIAP2, it leads to the activation of the non-canonical NF-κB pathway.[5] This, in turn, enhances the production of pro-inflammatory cytokines such as TNF-α and IFN-γ, and promotes the infiltration and activation of cytotoxic CD8+ T cells within the tumor.[6][7]
Preclinical and Clinical Efficacy: A Data-Driven Comparison
The efficacy of Debio 1143, both as a monotherapy and in combination, has been demonstrated in numerous preclinical and clinical studies. This section compares its performance with other IAP inhibitors, Birinapant (B612068) and Tolinapant (ASTX660).
Preclinical Data: Tumor Growth Inhibition
| IAP Inhibitor | Cancer Model | Combination Agent | Outcome |
| Debio 1143 | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | Radiotherapy | Complete tumor regression at high doses and increased survival.[1] |
| Debio 1143 | Ovarian Cancer Xenograft | Carboplatin | Strong tumor growth inhibition and complete regression in 5 out of 7 mice.[3] |
| Birinapant | HNSCC Xenograft | Docetaxel (B913) | Significantly decreased tumor volumes compared to control.[8] |
| Birinapant | HNSCC Xenograft | Radiotherapy | Durable responses and prolonged survival.[2] |
| Tolinapant (ASTX660) | Breast and Melanoma Tumor Xenografts | Monotherapy | Growth inhibition of MDA-MB-231 and A375 xenograft tumors.[9] |
Clinical Data: Head and Neck Squamous Cell Carcinoma (HNSCC)
A pivotal Phase II study (NCT02022098) evaluated Debio 1143 in combination with cisplatin-based chemoradiotherapy (CRT) in patients with locally advanced HNSCC. The results demonstrated a significant improvement in clinical outcomes compared to placebo plus CRT.
| Endpoint (at 18 months) | Debio 1143 + CRT | Placebo + CRT | p-value |
| Locoregional Control Rate | 54% | 33% | 0.026 |
Long-term follow-up data from this study further solidified the benefits of adding Debio 1143 to standard of care:
| Endpoint (at 5 years) | Debio 1143 + CRT | Placebo + CRT | Hazard Ratio (HR) | p-value |
| Overall Survival Rate | 53% | 28% | 0.47 | 0.0101 |
These results led to a Breakthrough Therapy Designation from the FDA for Debio 1143 in this indication.[4]
Clinical data for Birinapant and Tolinapant in HNSCC is less mature. Early-phase trials have shown that Birinapant is well-tolerated and demonstrates anti-tumor activity in some solid tumors.[10] A Phase I/II trial of Tolinapant in combination with radiotherapy in cisplatin-ineligible HNSCC patients has also been conducted, with a focus on safety and immune response.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to validate the role of IAP inhibitors in enhancing anti-tumor immunity.
Assessment of CD8+ T Cell Activation in Tumors
-
Tumor Dissociation: Freshly excised tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently labeled antibodies targeting CD3, CD8, and activation markers such as PD-1, Granzyme B, and Ki-67.
-
Flow Cytometry: Stained cells are analyzed using a flow cytometer to quantify the percentage of CD8+ T cells and the expression levels of activation markers.
-
Data Analysis: The percentage of activated CD8+ T cells (e.g., CD8+/PD-1+, CD8+/Granzyme B+) is compared between different treatment groups.
Measurement of Cytokine Levels in the Tumor Microenvironment
-
Sample Preparation: Tumor tissue is homogenized, or tumor-infiltrating lymphocytes are isolated and cultured. Supernatants from these preparations are collected.
-
Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Specific ELISAs are used to measure the concentration of individual cytokines like TNF-α and IFN-γ.
-
Multiplex Bead Array: This technology allows for the simultaneous measurement of multiple cytokines from a small sample volume, providing a broader profile of the immune response.
-
-
Data Analysis: Cytokine concentrations are compared between treatment and control groups to assess the immunomodulatory effects of the IAP inhibitor.
Visualizing the Pathways and Processes
To better understand the complex interactions involved, the following diagrams illustrate the mechanism of action of Debio 1143, a typical experimental workflow, and the logical relationship of its dual anti-tumor activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Debio 1143-201 Dose-finding and Efficacy Phase I/II Trial [clin.larvol.com]
- 5. Tumor Infiltrating T Cell Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
A Cross-Study Analysis of Debio 1143 (Xevinapant) Clinical Trials in Head and Neck Cancer
An Objective Comparison for Researchers and Drug Development Professionals
Debio 1143, also known as xevinapant, is an investigational, first-in-class oral antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] It is being developed to enhance the efficacy of standard-of-care chemoradiotherapy (CRT) in cancer treatment, with a primary focus on Locally Advanced Squamous Cell Carcinoma of the Head and Neck (LA-SCCHN).[1][3] This guide provides a comprehensive analysis of Debio 1143 clinical trial data, a comparison with alternative treatments, and detailed experimental methodologies to inform the research and drug development community.
Mechanism of Action: IAP Inhibition
IAPs are a family of proteins often overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis) and resist the effects of anticancer treatments.[2][4] Debio 1143 functions as a mimetic of the natural Second Mitochondria-derived Activator of Caspases (SMAC).[5] It targets and binds to IAPs, including X-linked IAP (XIAP) and cellular IAPs 1 and 2 (c-IAP1/2), thereby inhibiting their function.[5][6] This dual action:
-
Restores Apoptosis: By blocking IAPs, Debio 1143 restores the apoptotic signaling pathways, leading to the activation of caspases and subsequent cancer cell death.[7][8]
-
Enhances Anti-Tumor Immunity: The inhibition of cIAP1/2 can also activate noncanonical NF-κB signaling, which may enhance the inflammatory anti-tumor response within the tumor microenvironment.[6][7]
This mechanism makes cancer cells more sensitive to the cell-damaging effects of both chemotherapy and radiotherapy.[2][9]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. IAP Inhibition [merckgrouponcology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. debiopharm.com [debiopharm.com]
- 9. researchgate.net [researchgate.net]
Benchmarking the Safety Profile of Debio 1143 Against Standard Cancer Therapies in Head and Neck Cancer
An Objective Comparison for Researchers and Drug Development Professionals
Debio 1143 (xevinapant), a first-in-class oral antagonist of Inhibitor of Apoptosis Proteins (IAPs), is under clinical development as a chemo-radio and immuno-therapy sensitizer. This guide provides a comparative analysis of the safety profile of Debio 1143 in combination with chemoradiotherapy (CRT) against standard-of-care therapies for locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN). The data presented is compiled from clinical trial results to inform researchers, scientists, and drug development professionals.
Executive Summary
Clinical trial data suggests that the addition of Debio 1143 to high-dose cisplatin-based CRT has a manageable safety profile. While an increase in certain adverse events consistent with a radio-sensitizing effect was observed, the combination did not compromise the delivery of standard CRT. This guide will delve into the quantitative safety data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison with established treatments such as cisplatin (B142131) with radiotherapy and cetuximab-based therapies.
Comparative Safety Profile: Debio 1143 vs. Standard of Care
The safety profiles of Debio 1143 in combination with cisplatin and radiotherapy are compared with historical data for cisplatin with radiotherapy alone and cetuximab with radiotherapy. The following tables summarize the incidence of common Grade 3 or higher adverse events (AEs) reported in clinical trials for LA-SCCHN.
Table 1: Grade 3-4 Adverse Events for Debio 1143 in Combination with Cisplatin Chemoradiotherapy (CRT) in LA-SCCHN
| Adverse Event | Debio 1143 + CRT (Phase II)[1] | Placebo + CRT (Phase II)[1] | Debio 1143 + CRT (Phase I)[2][3][4] |
| Dysphagia | 50% | 21% | 36% |
| Mucositis | 31% | 21% | 29% |
| Anemia | 35% | 23% | - |
| Asthenia | - | - | 21% |
Data from the randomized, double-blind, phase II study (NCT02022098) and the phase I dose-escalation study.
Table 2: Grade 3-4 Adverse Events for Standard-of-Care Therapies in LA-SCCHN
| Adverse Event | Cisplatin (100 mg/m²) + RT[5] | Weekly Cisplatin (40 mg/m²) + RT[6] | Cetuximab + RT (NRG-RTOG 0920)[7][8] |
| Mucositis/Stomatitis | 82.9% (Stomatitis) | - | - |
| Dysphagia | 8.6% | - | - |
| Dermatitis/Rash | - | - | - |
| Neutropenia | 5.7% | 35% | - |
| Renal Impairment | - | 30% | - |
| Hearing Impairment | - | 7% | - |
| Tinnitus | - | 5% | - |
| Acute Toxicity (Overall) | - | - | 70.3% |
Data compiled from various clinical trials and retrospective studies. Direct comparison between trials should be made with caution due to differences in study design and patient populations.
Experimental Protocols
A key clinical trial investigating Debio 1143 is the Phase I/II study NCT02022098. The methodologies employed in this trial provide a framework for understanding the safety and efficacy data.
Debio 1143-201 (NCT02022098) Study Design[9][10][11]
This was a two-part trial: a Phase I dose-escalation part to determine the maximum tolerated dose (MTD) and a Phase II randomized, double-blind, placebo-controlled part to evaluate efficacy and safety.
-
Patient Population: Treatment-naïve patients with non-metastatic, measurable stage III, IVa, or IVb LA-SCCHN, with a history of heavy tobacco smoking[9].
-
Treatment Arms (Phase II):
-
Concomitant Therapy: All patients received cisplatin at a dose of 100 mg/m² every three weeks for three cycles, along with conventional fractionation radiotherapy (70 Gy over 7 weeks)[10].
-
Primary Endpoint (Phase II): Locoregional control rate 18 months after the end of chemoradiotherapy[9].
-
Safety Assessments: Monitoring and grading of adverse events were conducted according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were evaluated during the first 9 weeks of treatment in the Phase I part[10].
Experimental Workflow for the Debio 1143-201 Trial
Caption: Workflow of the NCT02022098 Phase II trial.
Mechanism of Action and Signaling Pathways
Debio 1143 is an oral antagonist of Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP. By mimicking the endogenous IAP antagonist SMAC/DIABLO, Debio 1143 promotes apoptosis in tumor cells and enhances anti-tumor immunity[11].
The primary mechanism involves the degradation of cIAP1 and cIAP2, which are E3 ubiquitin ligases. This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway. This pathway activation results in the translocation of p52/RelB complexes to the nucleus, promoting the transcription of genes involved in immune and inflammatory responses[3][5]. The inhibition of IAPs also removes their inhibitory effect on caspases, thereby lowering the threshold for apoptosis induced by chemoradiotherapy[3][12].
Signaling Pathway of Debio 1143 (IAP Antagonist)
Caption: Debio 1143 inhibits IAPs, leading to apoptosis and immune activation.
Discussion and Conclusion
The addition of Debio 1143 to standard cisplatin-based chemoradiotherapy for LA-SCCHN demonstrates a manageable safety profile. The increased incidence of dysphagia and mucositis is consistent with the drug's radio-sensitizing effect. Compared to historical data for cisplatin and cetuximab-based regimens, the adverse event profile of the Debio 1143 combination appears predictable.
For drug development professionals, the dual mechanism of action of Debio 1143—promoting apoptosis and enhancing anti-tumor immunity—presents a compelling rationale for its continued investigation in combination with various cancer therapies. The favorable safety profile observed thus far supports its potential to improve therapeutic outcomes without introducing unmanageable toxicity. Further research, including ongoing Phase III trials, will be crucial in definitively establishing the role of Debio 1143 in the treatment landscape of head and neck cancer and other solid tumors.
References
- 1. scispace.com [scispace.com]
- 2. Adverse event profiles and management of cisplatin-based chemoradiotherapy in locally advanced head and neck squamous cell carcinoma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Radiotherapy with Cetuximab may be superior to radiotherapy alone for selected patients who underwent surgery for head and neck cancer - NRG Oncology [nrgoncology.org]
- 8. Postoperative RT Plus Cetuximab Showed Mixed Results in Head and Neck Cancer Trial | MDedge [mdedge.com]
- 9. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. debiopharm.com [debiopharm.com]
- 12. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Debio 1143 (Xevinapant) in Locally Advanced Squamous Cell Carcinoma of the Head and Neck: A Comparative Clinical Outcome Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical outcomes for Debio 1143 (xevinapant), an investigational inhibitor of apoptosis proteins (IAP) antagonist, in the context of treating locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN). While initial Phase II results showed promise, the subsequent Phase III trial was discontinued (B1498344), providing critical insights for future drug development in this challenging therapeutic area. This document outlines the clinical data for Debio 1143 and compares it with the established standard of care, cisplatin-based chemoradiotherapy, and an alternative, cetuximab-based bioradiotherapy.
Executive Summary
Debio 1143, an oral antagonist of IAPs, was developed to enhance the efficacy of chemoradiotherapy in LA-SCCHN by promoting cancer cell apoptosis.[1] Early phase studies suggested a potential synergistic effect with cisplatin (B142131) and radiotherapy. A randomized Phase II trial indicated significant improvements in locoregional control and survival with the addition of Debio 1143 to high-dose cisplatin chemoradiotherapy.[2][3][4] However, the pivotal Phase III TrilynX study was terminated prematurely due to a lack of improvement in event-free survival and an unfavorable safety profile in the Debio 1143 arm.[5][6] This guide presents the available clinical data for Debio 1143 and offers a comparison with standard therapeutic options for LA-SCCHN.
Data Presentation: Comparative Clinical Outcomes
The following tables summarize the key efficacy and safety data from clinical trials of Debio 1143 in combination with chemoradiotherapy (CRT) compared to CRT alone, and historical data for cisplatin and cetuximab-based therapies.
Table 1: Efficacy Outcomes of Debio 1143 in LA-SCCHN
| Endpoint | Debio 1143 + CRT | Placebo + CRT | Trial/Source |
| Phase II (3-year follow-up) | [4] | ||
| Overall Survival (OS) Rate | 66% | 51% | |
| Median Overall Survival | Not Reached | 36.1 months | |
| Hazard Ratio (OS) | 0.49 (95% CI, 0.26-0.92) | - | |
| Progression-Free Survival (PFS) Rate (36 months) | 72% | 36% | [3] |
| Hazard Ratio (PFS) | 0.34 (95% CI, 0.17-0.68) | - | [3] |
| Locoregional Control Rate (18 months) | 54% | 33% | [2] |
| Phase III (TrilynX - Interim Analysis) | [5] | ||
| Median Event-Free Survival (EFS) | 19.4 months | 33.1 months | |
| Hazard Ratio (EFS) | 1.33 (95% CI, 1.05–1.67) | - | |
| Hazard Ratio (OS) | 1.39 (95% CI, 1.04–1.86) | - |
Table 2: Safety Profile of Debio 1143 + CRT vs. Placebo + CRT (Phase III TrilynX) [5]
| Adverse Event | Debio 1143 + CRT (n=364) | Placebo + CRT (n=366) |
| Grade ≥3 Treatment-Emergent AEs (TEAEs) | 87.9% | 80.3% |
| Serious TEAEs | 53.3% | 36.2% |
| TEAEs Leading to Death | 6.0% | 3.7% |
| Common Grade ≥3 TEAEs | Anemia, Neutropenia | Anemia, Nausea |
Table 3: Comparative Efficacy of Cisplatin vs. Cetuximab with Radiotherapy in LA-SCCHN (Meta-analysis Data) [7]
| Endpoint | Cisplatin + RT | Cetuximab + RT | Hazard Ratio (95% CI) |
| Overall Survival (OS) | Favored | 0.53 (0.41–0.69) | |
| Progression-Free Survival (PFS) | Favored | 0.37 (0.23–0.60) | |
| Locoregional Control (LRC) | Favored | 0.46 (0.37–0.57) | |
| Distant Metastasis-Free Survival (DMFS) | Favored | 0.56 (0.40–0.77) |
Experimental Protocols
Debio 1143 Phase II Study (NCT02022098)
This was a double-blind, multicenter, randomized, phase 2 study.[2]
-
Patient Population: Patients with high-risk, previously untreated, locally advanced squamous cell carcinoma of the head and neck.
-
Intervention: Patients were randomized to receive either Debio 1143 (200 mg/day on days 1-14 of each 3-week cycle) or placebo, in combination with standard high-dose cisplatin (100 mg/m² on day 2 of each 3-week cycle for three cycles) and concomitant intensity-modulated radiotherapy (70 Gy in 35 fractions over 7 weeks).[2][8]
-
Primary Endpoint: Locoregional control rate at 18 months.[2]
-
Secondary Endpoints: Included overall survival, progression-free survival, and safety.[2]
Debio 1143 Phase III Study (TrilynX - NCT04459715)
This was a multinational, Phase 3, double-blind, placebo-controlled, randomized clinical study.[9][10]
-
Patient Population: Adult patients with newly diagnosed, pathologically proven, treatment-naive LA-SCCHN of the hypopharynx, larynx, or p16-negative oropharynx, eligible for definitive CRT.[10]
-
Intervention: Approximately 700 patients were to be randomized to receive oral Debio 1143 (200 mg/day on days 1 to 14 of 3-week cycles) or placebo for three cycles in combination with cisplatin (100 mg/m² every 3 weeks) for three cycles, and concomitant standard fractionation intensity-modulated radiotherapy (70 Gy over 7 weeks). This was to be followed by a monotherapy period of three further cycles of Debio 1143 or placebo.[10]
-
Primary Endpoint: Event-Free Survival (EFS) assessed by a Blinded Independent Radiological Committee.[10]
-
Status: The trial was discontinued following a pre-planned interim analysis which showed the trial was unlikely to meet its primary objective.[6]
Standard of Care: Cisplatin-based Chemoradiotherapy
Concurrent chemoradiation with high-dose cisplatin (100 mg/m² every 3 weeks) is the preferred regimen for curative intent in fit patients with unresected LA-SCCHN.[11] This treatment is, however, associated with significant toxicities, including myelosuppression, nausea, renal failure, and hearing loss.[11] Weekly cisplatin regimens are sometimes used as an alternative with a potentially better safety profile.[12]
Alternative: Cetuximab-based Bioradiotherapy
Cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, in combination with radiotherapy is an approved option for LA-SCCHN and can be an alternative for patients unsuitable for high-dose cisplatin.[11] However, multiple retrospective studies and meta-analyses have suggested that cisplatin-based chemoradiotherapy is superior to cetuximab-based bioradiotherapy in terms of survival and disease control.[7][13][14][15]
Mandatory Visualization
Caption: Mechanism of action of Debio 1143 in sensitizing cancer cells to chemoradiotherapy.
Caption: Experimental workflow of the Phase III TrilynX clinical trial.
Conclusion
The investigation of Debio 1143 in LA-SCCHN provides a valuable case study in oncology drug development. While the Phase II results were encouraging, the Phase III TrilynX trial's discontinuation underscores the challenges of translating promising early-phase data into late-stage clinical success. The interim analysis of the TrilynX trial indicated that the addition of Debio 1143 to standard chemoradiotherapy did not improve event-free survival and was associated with a less favorable safety profile.[5] This outcome reinforces the position of high-dose cisplatin with concurrent radiotherapy as the standard of care for eligible patients with LA-SCCHN, a regimen that continues to demonstrate superiority over cetuximab-based bioradiotherapy.[7] The data from the Debio 1143 clinical program will be crucial for the scientific community to understand the complexities of targeting apoptosis pathways in combination with standard cytotoxic therapies and to inform the design of future clinical trials in head and neck cancer.
References
- 1. debiopharm.com [debiopharm.com]
- 2. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. targetedonc.com [targetedonc.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Xevinapant Update [emdgroup.com]
- 7. Concurrent cisplatin or cetuximab with radiotherapy in patients with locally advanced head and neck squamous cell carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Treating Patients With Locally Advanced Squamous Cell Carcinoma of the Head and Neck Unsuitable to Receive Cisplatin-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Primary chemoradiation with cisplatin versus cetuximab for locally advanced head and neck cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of high-dose Cisplatin-based chemoradiotherapy and Cetuximab-based bioradiotherapy for p16-positive oropharyngeal squamous cell carcinoma in the context of revised HPV-based staging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiotherapy plus cetuximab or cisplatin in head and neck squamous cell carcinoma: an updated systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of CP-LC-1143: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the ionizable cationic amino lipid CP-LC-1143, adherence to strict disposal and handling protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of this compound, aligning with safety data sheet (SDS) recommendations and best practices for chemical hygiene.
This compound is a key component in advanced drug delivery systems, particularly for RNA-based therapeutics. Its safe handling is as critical as its application in research. The following information is curated to provide direct, actionable guidance for laboratory personnel.
Immediate Safety and Disposal Protocols
The primary safety concern with this compound, as supplied, is its solvent. It is typically dissolved in ethanol, a highly flammable liquid.[1] Therefore, all handling and disposal procedures must account for both the lipid component and the flammable solvent.
Key Disposal Steps:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of in the sewage system or with household garbage.[1]
-
Waste Collection: Dispose of this compound as chemical waste in a designated, properly labeled, and sealed container. This container should be appropriate for flammable liquids.
-
Follow Official Regulations: All disposal must be conducted in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated. These items must be disposed of as hazardous waste according to institutional protocols.[1]
-
Spill Management: In the event of a spill, absorb the material with a liquid-binding agent such as sand, diatomite, or a universal binder. The contaminated absorbent material must then be collected and disposed of as hazardous waste.[1]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key safety and handling information for a common formulation of this compound.
| Parameter | Value & Information | Source |
| CAS Number | 3040859-45-5 | MedchemExpress, Cayman Chemical |
| Primary Solvent | Ethanol (99%) | Cayman Chemical SDS |
| Physical State | Solution | Cayman Chemical SDS |
| Primary Hazard | Highly Flammable Liquid and Vapor (due to ethanol) | Cayman Chemical SDS |
| Eye Hazard | Causes serious eye irritation | Cayman Chemical SDS |
| Disposal Method | Treat as hazardous chemical waste. Must not be disposed of with household garbage or into sewage systems. Disposal must be made according to official regulations. | Cayman Chemical SDS |
| Spill Cleanup | Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to section 13 of the SDS. | Cayman Chemical SDS |
Experimental Workflow for Safe Handling and Disposal
To ensure operational safety and proper disposal, the following workflow should be implemented in all experimental settings involving this compound.
Signaling Pathway of Cationic Amino Lipids in RNA Delivery
Understanding the mechanism of action of ionizable cationic amino lipids like this compound can provide valuable context for their handling and importance in research. The following diagram illustrates the generalized signaling pathway for the delivery of RNA using lipid nanoparticles (LNPs) formulated with such lipids.
By providing this comprehensive guidance, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can proceed without compromising the well-being of personnel or the environment.
References
Personal protective equipment for handling CP-LC-1143
Essential Safety and Handling Guide for CP-LC-1143
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of this compound, an ionizable cationic amino lipid integral to the formulation of lipid nanoparticles (LNPs) for RNA delivery. Given that specific safety data for this compound is not publicly available, this guidance is based on the safety profiles of structurally and functionally similar ionizable lipids, such as DLin-MC3-DMA and SM-102, and the known hazards of its common solvent, ethanol (B145695).
Hazard Identification and Classification
This compound, as a solution in ethanol, presents a combination of hazards from both the lipid component and the solvent. Based on data for similar compounds, the primary hazards are:
-
Flammability: The ethanol solvent is highly flammable. Vapors can form explosive mixtures with air.
-
Skin and Eye Irritation: Direct contact with the lipid solution can cause skin and serious eye irritation.[1][2][3]
-
Acute Toxicity: The lipid component may be harmful if swallowed or inhaled.[2][3][4]
-
Respiratory Irritation: Vapors and aerosols may cause respiratory tract irritation.[2][3]
GHS Hazard Classification (Based on Representative Compounds):
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves promptly if they become contaminated. | Protects against skin contact and irritation. Ethanol can penetrate nitrile gloves, so prolonged contact should be avoided.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye contact and serious irritation from splashes.[5][7] |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and provides a barrier in case of fire.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is insufficient or for large spills, use a suitable respirator. | Minimizes inhalation of flammable and potentially harmful vapors.[5][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from receiving to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. europeanconsumers.it [europeanconsumers.it]
- 5. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. xylemtech.com [xylemtech.com]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
